Technical Documentation Center

Adefovir-d4 Diphosphate Triethylamine Salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Adefovir-d4 Diphosphate Triethylamine Salt
  • CAS: 1346604-40-7

Core Science & Biosynthesis

Foundational

Analytical Characterization and Pharmacokinetic Utility of Adefovir-d4 Diphosphate Triethylamine Salt

Executive Summary The accurate quantification of intracellular antiviral metabolites is a cornerstone of modern pharmacokinetic and pharmacodynamic (PK/PD) modeling. This technical whitepaper explores the physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of intracellular antiviral metabolites is a cornerstone of modern pharmacokinetic and pharmacodynamic (PK/PD) modeling. This technical whitepaper explores the physicochemical properties of adefovir-d4 diphosphate triethylamine salt , an indispensable stable isotope-labeled internal standard (IS). Designed for researchers and drug development professionals, this guide dissects the exact mass characteristics of the compound and provides a causality-driven, self-validating LC-MS/MS methodology for the precise quantification of intracellular adefovir diphosphate.

The Pharmacological Context of Adefovir

Adefovir dipivoxil is an orally bioavailable prodrug engineered to overcome the poor membrane permeability of its highly polar active moiety. Upon cellular entry, the prodrug is rapidly hydrolyzed to adefovir and subsequently phosphorylated by intracellular adenylate kinases to its active metabolite, adefovir diphosphate .

This active metabolite acts as a competitive inhibitor and DNA chain terminator against viral polymerases, notably the Hepatitis B virus (HBV) DNA polymerase and HIV reverse transcriptase . Because the clinical efficacy of adefovir is directly correlated with the intracellular concentration of its diphosphate metabolite—which exhibits a prolonged intracellular half-life of 75 to 95 hours —precise bioanalytical quantification is critical for optimizing dosing regimens and evaluating viral resistance.

Physicochemical Properties: Molecular Weight and Exact Mass

To quantify intracellular adefovir diphosphate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is required to correct for matrix effects and extraction losses. Adefovir-d4 diphosphate triethylamine salt serves as the industry standard.

Quantitative Data Summary
PropertySpecification
Chemical Name Adefovir-d4 Diphosphate Triethylamine Salt
CAS Registry Number 1346604-40-7
Molecular Formula C₁₄H₂₅D₄N₆O₁₀P₃
Molecular Weight (Bulk Salt) 538.36 g/mol
Exact Mass (Bulk Salt) 538.1409 Da
Free Acid Exact Mass 437.02 Da (C₈H₁₀D₄N₅O₁₀P₃)
Isotopic Labeling Deuterium (d4)
Salt Form Triethylamine (TEA)
Causality Behind the Chemical Design
  • The d4 Isotope: The incorporation of four deuterium atoms creates a +4 Da mass shift. This ensures that the IS does not suffer from isotopic overlap with the endogenous non-deuterated analyte, while maintaining identical chromatographic retention times and ionization efficiencies.

  • The Triethylamine (TEA) Salt: Nucleotide diphosphates are highly polar and inherently unstable as free acids. The TEA salt form serves a dual purpose: it stabilizes the bulk powder for long-term storage and acts as a volatile counter-ion. Unlike sodium or potassium salts, TEA completely volatilizes in the MS source, preventing ion suppression and instrument contamination.

Bioanalytical Methodology: LC-MS/MS Quantification

The following protocol details the extraction and quantification of intracellular adefovir diphosphate from peripheral blood mononuclear cells (PBMCs) or isolated hepatocytes. As a Senior Application Scientist, I have designed this protocol to be a self-validating system , ensuring that every step contains an internal mechanism to verify data integrity.

Step 1: Intracellular Extraction and Quenching
  • Procedure: Isolate cells and immediately lyse using 1.0 mL of cold 70% methanol (v/v) pre-spiked with 50 ng/mL of Adefovir-d4 Diphosphate TEA.

  • Causality: Intracellular phosphatases can rapidly degrade the diphosphate back to adefovir monophosphate or adefovir. Cold 70% methanol instantly denatures these enzymes, quenching the metabolic state. Spiking the IS at the exact moment of lysis ensures that any subsequent degradation or physical loss during sample preparation is proportionally mirrored by the IS, creating a self-validating extraction baseline.

Step 2: Solid Phase Extraction (SPE)
  • Procedure: Load the methanolic lysate onto a Weak Anion Exchange (WAX) SPE cartridge. Wash with 2% formic acid in water, followed by 100% methanol. Elute the analyte using 5% ammonium hydroxide in methanol.

  • Causality: Adefovir diphosphate contains multiple phosphate groups, rendering it highly anionic. The secondary amines on the WAX resin selectively bind these strong anions. The acidic wash removes neutral and weakly acidic matrix interferences. The basic elution neutralizes the resin's charge, releasing the pure nucleotide diphosphate.

Step 3: Chromatographic Separation
  • Procedure: Inject 10 µL of the reconstituted eluate onto a C18 reversed-phase column. Use a mobile phase gradient of water and acetonitrile containing 10 mM N,N-dimethylhexylamine (DMHA) or triethylamine.

  • Causality: Highly polar diphosphates will not retain on standard C18 columns and would elute in the void volume, suffering massive ion suppression. The lipophilic amine (DMHA/TEA) acts as an ion-pairing agent, dynamically coating the stationary phase and pairing with the phosphate groups to increase the analyte's hydrophobicity, enabling baseline separation.

Step 4: Tandem Mass Spectrometry (ESI-MRM)
  • Procedure: Analyze the eluate using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Although the bulk IS is a TEA salt (MW 538.36), the TEA dissociates in the LC mobile phase. The mass spectrometer detects the protonated free acid of adefovir-d4 diphosphate ( [M+H]+ m/z 438.0). Collision-induced dissociation (CID) cleaves the phosphate and ethoxymethyl chain, yielding a stable deuterated adenine product ion (m/z 166.1). The MRM transition of 438.0 → 166.1 provides absolute specificity.

  • Self-Validation Check: A variance of >15% in the IS peak area across the analytical run indicates a failure in extraction efficiency or severe matrix suppression, automatically invalidating the affected samples and ensuring absolute trustworthiness of the reported PK data.

Workflow Visualization

LCMS_Workflow N1 Intracellular Extraction (PBMC or Hepatocytes) N2 Spike Internal Standard (Adefovir-d4 Diphosphate TEA) N1->N2 N3 Protein Precipitation (70% Methanol Quenching) N2->N3 N4 Solid Phase Extraction (Weak Anion Exchange) N3->N4 N5 Chromatographic Separation (Ion-Pairing RP-HPLC) N4->N5 N6 Tandem Mass Spectrometry (ESI+ MRM Detection) N5->N6 N7 Data Analysis & Quantification N6->N7

Bioanalytical LC-MS/MS workflow for intracellular adefovir diphosphate quantification.

Conclusion

The accurate quantification of intracellular adefovir diphosphate relies entirely on the physicochemical integrity of its internal standard. Adefovir-d4 diphosphate triethylamine salt (Exact Mass: 538.1409 Da) provides the perfect balance of isotopic separation, chromatographic co-elution, and mass spectrometric volatility. By employing a self-validating methodology utilizing cold methanol quenching and ion-pairing LC-MS/MS, researchers can confidently map the intracellular pharmacokinetics of this critical antiviral agent.

References

  • de Souza MM, Gini ALR, Moura JA, Scarim CB, Chin CM, dos Santos JL. "Prodrug Approach as a Strategy to Enhance Drug Permeability." Pharmaceuticals. 2025; 18(3):297. URL:[Link]

  • "Screening of FDA-Approved Drug Library Identifies Adefovir Dipivoxil as Highly Potent Inhibitor of T Cell Proliferation." Frontiers in Immunology, 2021. URL:[Link]

  • Delaney WE, Ray AS, Yang H, et al. "Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus." Antimicrobial Agents and Chemotherapy. 2006; 50(7):2471-2477. URL:[Link]

Exploratory

isotopic labeling sites of adefovir-d4 diphosphate triethylamine salt

An In-Depth Technical Guide on the Isotopic Labeling Sites of Adefovir-d4 Diphosphate Triethylamine Salt For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Isotopic Labeling Sites of Adefovir-d4 Diphosphate Triethylamine Salt

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of adefovir-d4 diphosphate triethylamine salt, a critical tool in pharmaceutical research and development. Adefovir is a potent antiviral agent used in the treatment of chronic hepatitis B virus (HBV) infection. The development of its deuterated analog, adefovir-d4, serves as an indispensable internal standard for quantitative bioanalytical assays, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide elucidates the rationale behind isotopic labeling, pinpoints the precise location of the four deuterium atoms within the adefovir molecule based on mass spectrometry fragmentation analysis, and presents a detailed, plausible synthetic pathway. Furthermore, it outlines the essential analytical techniques required to verify the structural integrity, isotopic purity, and label location of the final compound. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to confidently utilize and understand this vital analytical standard.

Introduction to Adefovir and the Imperative of Isotopic Labeling

Adefovir: Mechanism of Action

Adefovir dipivoxil is an orally administered prodrug of adefovir.[1] Upon absorption, the lipophilic pivaloyloxymethyl (POM) ester groups are rapidly cleaved by cellular esterases to release the active parent compound, adefovir.[2][3] As an acyclic nucleotide analog of adenosine monophosphate, adefovir bypasses the initial, often rate-limiting, phosphorylation step required by many nucleoside analogs.[4][5] Cellular kinases then phosphorylate adefovir twice to yield its pharmacologically active metabolite, adefovir diphosphate.[6][7][8]

Adefovir diphosphate acts as a competitive inhibitor of viral DNA polymerase (reverse transcriptase).[9] It mimics the natural substrate, deoxyadenosine triphosphate (dATP), and is incorporated into the elongating viral DNA chain.[6] Because adefovir lacks the 3'-hydroxyl group necessary for further chain elongation, its incorporation results in obligatory DNA chain termination, effectively halting viral replication.[6][7][10]

The metabolic activation pathway is a critical consideration for isotopic labeling, as the label must be placed on a part of the molecule that is retained in the final active form.

G cluster_0 Cellular Environment Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir (PMEA) Adefovir_Dipivoxil->Adefovir Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir_MP->Adefovir_DP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Competes with dATP Chain_Termination DNA Chain Termination & Inhibition of Viral Replication HBV_DNA_Polymerase->Chain_Termination Incorporation

Caption: Metabolic activation pathway of adefovir dipivoxil.

The Role of Isotopically Labeled Internal Standards

In drug development, accurately quantifying a drug's concentration in biological matrices like plasma or urine is paramount for pharmacokinetic and toxicokinetic studies. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and specificity.[11][12] However, the analytical process is susceptible to variations, including inconsistencies in sample extraction and matrix effects, where components in the biological sample can suppress or enhance the ionization of the analyte.

To counteract these variables, a stable isotope-labeled (SIL) internal standard (IS) is employed. An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[] When added to a sample at a known concentration at the beginning of the workflow, the SIL-IS experiences the same processing variations and matrix effects as the unlabeled analyte. By measuring the ratio of the analyte's MS signal to the IS's signal, these variations are normalized, leading to highly accurate and precise quantification.[2]

Rationale for Deuterium (d4) Labeling

Deuterium (²H or D) is the most common isotope used for labeling internal standards for several reasons:

  • Cost-Effectiveness: Deuterated starting materials are generally more accessible and less expensive than ¹³C or ¹⁵N-labeled precursors.

  • Significant Mass Shift: Each deuterium adds one dalton to the molecular weight. A "d4" label, indicating four deuterium atoms, provides a +4 Da mass shift. This is substantial enough to move the mass signals of the parent and fragment ions clear of the natural isotopic distribution of the unlabeled analyte, preventing cross-signal interference.

  • Minimal Chromatographic Shift: Deuterium substitution has a very small effect on the physicochemical properties of the molecule. Consequently, adefovir-d4 co-elutes almost perfectly with adefovir during liquid chromatography, ensuring that both experience the same matrix effects at the same time.

Pinpointing the Isotopic Labeling Sites in Adefovir-d4

The precise placement of isotopic labels is critical. They must be in a chemically stable position that does not undergo exchange with protons from the solvent or during metabolic processes. The location can be definitively determined by analyzing and comparing the tandem mass spectrometry (MS/MS) fragmentation patterns of the labeled and unlabeled compounds.

Deduction of Labeling Position from Mass Spectrometry Data

LC-MS/MS analysis of adefovir and its d4-labeled internal standard reveals key information. In positive ionization mode, quantification is often performed using Multiple Reaction Monitoring (MRM), which tracks a specific "transition" from a parent ion to a fragment ion.

  • Adefovir (d0): The MRM transition is m/z 274.0 -> 162.1.[2][14]

    • The parent ion (precursor ion) at m/z 274.0 corresponds to the protonated adefovir molecule [M+H]⁺.

    • The fragment ion (product ion) at m/z 162.1 results from the cleavage of the C-O bond between the ethoxy side chain and the phosphonomethyl group. This fragment consists of the adenine base plus the two-carbon ethyl linker.

  • Adefovir-d4: The MRM transition is m/z 278.0 -> 166.1.[2]

    • The parent ion at m/z 278.0 shows the expected +4 Da mass shift compared to adefovir [M+4+H]⁺.

    • Crucially, the fragment ion at m/z 166.1 also shows a +4 Da mass shift compared to the adefovir fragment.

This parallel +4 Da shift in both the precursor and product ions is conclusive evidence that all four deuterium atoms reside on the portion of the molecule that constitutes the m/z 166.1 fragment. Since the adenine base itself is not the site of labeling (which would be prone to exchange and synthetically complex), the labels must be on the two-carbon ethyl linker.

Caption: MS/MS fragmentation confirms label location on the ethyl linker.

The Designated Labeling Site

Based on the analytical evidence, the isotopic labeling sites of adefovir-d4 are exclusively on the ethyl portion of the phosphonylmethoxyethyl side chain attached to the N9 position of the adenine ring. The IUPAC name reflecting this is 9-{[2-(dideuterio(dideuteriomethoxy))ethyl]}adenine. This position is synthetically accessible and, most importantly, contains non-labile C-D bonds, ensuring the isotopic integrity of the standard throughout sample preparation, chromatography, and analysis.

A Plausible Synthetic Strategy for Adefovir-d4 Diphosphate Triethylamine Salt

The synthesis of adefovir-d4 diphosphate triethylamine salt requires a multi-step chemical process. The core strategy involves the synthesis of a deuterated side-chain precursor, which is then coupled to the adenine base, followed by phosphorylation and salt formation. The following protocol is a hypothetical, logical pathway based on established synthetic routes for adefovir and its analogs.[10][15][16]

Workflow Overview

G Start Deuterated Starting Material Step1 Step 1: Synthesis of Deuterated Diol Start->Step1 Step2 Step 2: Activation of Diol (e.g., Tosylation) Step1->Step2 Step3 Step 3: Coupling with Adenine Step2->Step3 Step4 Step 4: Phosphonylation Step3->Step4 Step5 Step 5: Hydrolysis & Diphosphorylation Step4->Step5 Step6 Step 6: Purification & Salt Formation Step5->Step6 End Adefovir-d4 Diphosphate Triethylamine Salt Step6->End

Caption: High-level workflow for the synthesis of adefovir-d4 diphosphate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,1,2,2-tetradeuterioethane-1,2-diol

  • In a high-pressure reaction vessel, dissolve calcium carbide (CaC₂) in heavy water (D₂O) to generate deuterated acetylene (C₂D₂).

  • Perform an oxidation of the deuterated acetylene using a suitable catalyst (e.g., a permanganate or osmium-based system under controlled conditions) to yield the deuterated diol.

  • Purify the resulting 1,1,2,2-tetradeuterioethane-1,2-diol by distillation.

Step 2: Synthesis of the Deuterated Side-Chain Synthon

  • React the deuterated diol with one equivalent of a suitable protecting group (e.g., trityl chloride) to selectively protect one hydroxyl group.

  • To the remaining free hydroxyl group, add diethyl (hydroxymethyl)phosphonate via a Williamson ether synthesis.

  • Deprotect the trityl group.

  • Activate the now-free primary hydroxyl group by converting it to a good leaving group, such as a tosylate or iodide, by reacting with p-toluenesulfonyl chloride or an iodine source, respectively.[15][16] This yields the key deuterated side-chain synthon.

Step 3: N9-Alkylation of Adenine

  • Dissolve adenine in a polar aprotic solvent such as DMF.

  • Add a suitable base (e.g., potassium carbonate) to deprotonate the N9 position of the adenine ring.[17] The choice of base and solvent is critical to maximize the yield of the desired N9-alkylated product over the N7 isomer.

  • Add the deuterated side-chain synthon from Step 2 to the reaction mixture and heat to drive the alkylation reaction.

  • After the reaction is complete, purify the resulting diethyl phosphonate precursor of adefovir-d4 by column chromatography.

Step 4: Hydrolysis and Diphosphorylation

  • Hydrolyze the diethyl phosphonate ester groups using a reagent like bromotrimethylsilane (TMSBr) followed by a water quench to yield adefovir-d4.[10][16]

  • Purify the adefovir-d4 intermediate.

  • Perform a chemical phosphorylation to convert the phosphonic acid to the diphosphate. This is a complex step often involving activation with a reagent like carbonyldiimidazole followed by reaction with pyrophosphate.

Step 5: Purification and Salt Formation

  • Purify the crude adefovir-d4 diphosphate using ion-exchange chromatography.

  • Lyophilize the pure fractions to obtain the free acid form.

  • Dissolve the purified product in a minimal amount of an appropriate solvent and add a stoichiometric amount of triethylamine to form the stable adefovir-d4 diphosphate triethylamine salt.

  • Lyophilize the final solution to yield the product as a solid.

Analytical Verification and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and isotopic integrity of the final product.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while LC-MS/MS confirms the mass of the parent molecule and its key fragments.

ParameterAdefovir (Analyte)Adefovir-d4 (Internal Standard)Rationale
Parent Ion [M+H]⁺ m/z 274.0822m/z 278.1073Confirms +4 Da mass shift for the intact molecule.
Key Fragment Ion m/z 162.0778m/z 166.1029Confirms +4 Da mass shift in the fragment, localizing the labels.
Isotopic Purity >99% d0>98% d4Ensures minimal isotopic crossover and accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the precise location of the deuterium labels.[18][19]

  • ¹H NMR: The spectrum of adefovir-d4 will show a conspicuous absence of the signals corresponding to the four protons of the -CH₂-CH₂- ethyl linker, which are present in the spectrum of unlabeled adefovir.

  • ²H (Deuterium) NMR: This experiment will show signals only in the region corresponding to the ethyl linker, directly observing the presence and chemical environment of the deuterium atoms.

  • ³¹P NMR: This analysis is crucial for confirming the structure of the diphosphate chain. The spectrum should show characteristic signals with appropriate couplings that correspond to the two phosphorus atoms in the diphosphate moiety.

  • ¹³C NMR: The signals for the two deuterated carbons in the ethyl linker will be significantly attenuated and may appear as complex multiplets due to C-D coupling, confirming the label positions.

Conclusion

Adefovir-d4 diphosphate triethylamine salt is a meticulously designed molecule that serves a vital function in the development of antiviral therapies. Its utility is predicated on the strategic placement of four deuterium atoms on the stable ethyl side chain, providing a distinct mass shift without altering its chemical behavior. This guide has detailed the rationale for this specific labeling pattern, deducing the sites from fundamental mass spectrometry principles. The outlined synthetic strategy and rigorous analytical verification protocols underscore the complexity and precision required to produce a reliable internal standard. For researchers in pharmacology, DMPK, and clinical development, a thorough understanding of this tool is essential for generating the high-quality, reproducible data that underpins modern drug development.

References

  • Title: Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study Source: Journal of Chromatographic Science URL: [Link]

  • Title: Development and Validation of a Liquid chromatography/tandem Mass Spectrometry Procedure for the Quantification of Adefovir in Human Plasma Source: PubMed URL: [Link]

  • Title: What is the mechanism of Adefovir Dipivoxil? Source: Patsnap Synapse URL: [Link]

  • Title: Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells Source: PubMed URL: [Link]

  • Title: Adefovir - LiverTox Source: NCBI Bookshelf URL: [Link]

  • Title: [Determination of adefovir in monkey plasma by liquid chromatography-tandem mass spectrometry] Source: PubMed URL: [Link]

  • Title: Adefovir Hepsera - Treatment - Hepatitis B Online Source: University of Washington URL: [Link]

  • Title: A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Study Source: Walsh Medical Media URL: [Link]

  • Title: Pharmacology of Adefovir ; Mechanism of action, Clinical uses and Side effects Source: YouTube URL: [Link]

  • Title: Adefovir | C8H12N5O4P | CID 60172 Source: PubChem URL: [Link]

  • Title: Isotope labeling strategies for NMR studies of RNA Source: PMC - NCBI URL: [Link]

  • Title: Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR Source: PMC - NCBI URL: [Link]

  • Title: adefovir phosphate triethylamine salt and its Impurities Source: Pharmaffiliates URL: [Link]

  • Title: Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm Source: ACS Publications URL: [Link]

  • Title: An improved synthesis of adefovir and related analogues Source: CORA - Cork Open Research Archive URL: [Link]

  • Title: An improved synthesis of adefovir and related analogues Source: PMC - NCBI URL: [Link]

  • Title: Stable isotope labeling methods for DNA Source: Radboud Repository URL: [Link]

  • Title: Adefovir Diphosphate Triethylamine Salt CAS#1346598-45-5 Source: ChemRadar URL: [Link]

  • Title: Adefovir Diphosphate Triethylamine Salt CAS#1346598-45-5 | FCMD Source: ChemRadar URL: [Link]

  • Title: Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements Source: PMC - NCBI URL: [Link]

  • Title: Purely enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR Source: bioRxiv URL: [Link]

  • Title: Adefovir Diphosphate Triethylamine Salt | CAS 1346598-45-5 Source: Veeprho URL: [Link]

  • Title: An improved synthesis of adefovir and related analogues Source: Semantic Scholar URL: [Link]

  • Title: Enzymatic Approach Towards the Synthesis of Isotopically Labeled (R)-9-(2-hydroxypropyl)adenine Source: ResearchGate URL: [Link]

  • Title: Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro Source: PMC - NCBI URL: [Link]

  • Title: APO-ADEFOVIR Source: Apotex Inc. URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection! Source: Scientific & Academic Publishing URL: [Link]

  • Title: An improved synthesis of adefovir and related analogues Source: ResearchGate URL: [Link]

  • Title: Adefovir dipivoxil – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: An improved synthesis of adefovir and related analogues Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: NMR spectroscopy can help accelerate antiviral drug discovery programs Source: PubMed URL: [Link]

  • Title: Chemoenzymatic Synthesis of Tenofovir Source: The Journal of Organic Chemistry URL: [Link]

  • Title: NMR Spectroscopy Can Help Accelerate Antiviral Drug Discovery Programs Source: arXiv URL: [Link]

Sources

Foundational

A Technical Guide to the Characterization of Deuterated Nucleotide Analog Binding to Viral Polymerases: Adefovir-d4 Diphosphate and HBV Polymerase as a Case Study

Abstract The Hepatitis B Virus (HBV) polymerase is a critical enzyme for viral replication and the primary target for approved oral antiviral therapies. Nucleotide analogs, such as adefovir, have been a cornerstone of ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Hepatitis B Virus (HBV) polymerase is a critical enzyme for viral replication and the primary target for approved oral antiviral therapies. Nucleotide analogs, such as adefovir, have been a cornerstone of chronic hepatitis B treatment. This guide delves into the molecular interactions between the HBV polymerase and a deuterated form of adefovir, adefovir-d4 diphosphate. We will explore the scientific rationale for deuteration as a strategy to enhance pharmacokinetic profiles and provide a comprehensive framework for the experimental determination of binding affinity. This document is intended for researchers, virologists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols for characterizing the enzyme-inhibitor kinetics of novel antiviral compounds.

Introduction: The HBV Polymerase as a Therapeutic Target

Chronic Hepatitis B infection remains a significant global health challenge, with over 250 million people affected and at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma.[1] The replication of the virus is critically dependent on its unique, multifunctional polymerase protein.[2] This enzyme possesses both RNA-dependent and DNA-dependent DNA polymerase activities, as well as a ribonuclease H (RNase H) function, which are all essential for the reverse transcription of pregenomic RNA (pgRNA) into the relaxed circular DNA (rcDNA) found in new virions.[3]

The HBV polymerase is composed of four distinct domains: a Terminal Protein (TP) domain that primes DNA synthesis, a spacer region, the Reverse Transcriptase (RT) domain that houses the polymerase active site, and the RNase H domain.[2][4] Given its central role in the viral lifecycle, the RT domain has been the principal target for antiviral drug development.

dot

HBV_Replication_Cycle cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cccDNA cccDNA Transcription Host RNA Polymerase II cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs CoreAssembly Core Assembly & pgRNA Encapsidation pgRNA->CoreAssembly cluster_cytoplasm cluster_cytoplasm Translation Translation mRNAs->Translation Translation->CoreAssembly Core & Pol Proteins ReverseTranscription Reverse Transcription (HBV Polymerase) CoreAssembly->ReverseTranscription VirionAssembly Virion Assembly & Secretion ReverseTranscription->VirionAssembly rcDNA-containing core particle NewVirion New Virion (infects other cells) VirionAssembly->NewVirion Entry HBV Virion Entry Uncoating Uncoating Entry->Uncoating NuclearImport Nuclear Import Uncoating->NuclearImport NuclearImport->cccDNA Mechanism_of_Action Competitive Inhibition of HBV Polymerase cluster_binding HBV Polymerase Active Site cluster_products Enzyme HBV Pol DNA_Elongation Viral DNA Elongation (Replication Continues) Enzyme->DNA_Elongation Incorporates dATP Chain_Termination Chain Termination (Replication Blocked) Enzyme->Chain_Termination Incorporates Adefovir-d4 dATP dATP (Natural Substrate) dATP->Enzyme Binds to Active Site Adefovir_d4_DP Adefovir-d4 Diphosphate (Competitive Inhibitor) Adefovir_d4_DP->Enzyme Competitively Binds to Active Site

Caption: Mechanism of Competitive Inhibition by Adefovir-d4 Diphosphate.

The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites in the absence of the substrate. A lower Ki value indicates a higher binding affinity and a more potent inhibitor.

Experimental Determination of Binding Affinity

To quantitatively assess the binding affinity of adefovir-d4 diphosphate, a series of robust enzymatic assays must be performed. The primary goal is to determine the Ki value and compare it to that of non-deuterated adefovir diphosphate.

Core Experimental Workflow

The overall process involves expressing and purifying the HBV polymerase, developing a reliable activity assay, and then performing inhibition kinetics in the presence of the inhibitor.

dot

Experimental_Workflow start Start step1 Recombinant HBV Polymerase Expression & Purification start->step1 step2 Enzyme Activity Assay Development & Optimization (e.g., Primer Extension Assay) step1->step2 step3 Determine Michaelis-Menten Kinetics for dATP (Km) step2->step3 step4 Perform Inhibition Assays (Varying [Inhibitor] and [dATP]) step3->step4 step5 Data Analysis: Determine IC50 Values step4->step5 step6 Calculate Ki using Cheng-Prusoff Equation step5->step6 end Compare Ki (Adefovir-d4-DP) vs Ki (Adefovir-DP) step6->end

Caption: Workflow for Determining the Inhibition Constant (Ki).

Detailed Protocol: HBV Polymerase Inhibition Assay (Primer Extension)

This protocol outlines a non-radioactive, fluorescence-based primer extension assay to measure the inhibitory activity of adefovir-d4 diphosphate. This method is adapted from established protocols for viral polymerases. [5][6] A. Materials and Reagents:

  • Purified recombinant HBV Polymerase (RT domain)

  • Fluorescently labeled DNA primer (e.g., 5'-FAM)

  • DNA template with a complementary binding site for the primer

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP) of high purity

  • Adefovir diphosphate and Adefovir-d4 diphosphate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 50 mM NaCl

  • Stop Solution: 50 mM EDTA in formamide

  • DNA Sequencer or Gel Electrophoresis system with fluorescence detection

B. Step-by-Step Methodology:

  • Preparation of Primer-Template Complex:

    • Anneal the fluorescently labeled DNA primer to the DNA template by mixing them in a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature over 1-2 hours. This ensures proper annealing.

    • Causality: A stable primer-template duplex is essential to provide a substrate for the polymerase to initiate DNA synthesis.

  • Enzyme Inhibition Reaction:

    • Prepare a series of reaction tubes. For each inhibitor (adefovir diphosphate and adefovir-d4 diphosphate), create a matrix of concentrations. This should include varying concentrations of the inhibitor and the natural substrate, dATP. A typical experiment would involve at least three dATP concentrations (e.g., 0.5x Km, 1x Km, 2x Km).

    • For each reaction, add the following to a microcentrifuge tube on ice:

      • Assay Buffer

      • Annealed Primer-Template complex (e.g., to a final concentration of 100 nM)

      • dCTP, dGTP, dTTP (to a final concentration of 10 µM each)

      • Specified concentration of dATP

      • Specified concentration of inhibitor (or vehicle control)

    • Self-Validation: Include two critical controls: a "no enzyme" control to check for background signal and a "no inhibitor" control (positive control) to measure uninhibited enzyme activity.

  • Initiation and Incubation:

    • Pre-warm the reaction mixtures to 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-determined optimal concentration of purified HBV polymerase.

    • Incubate at 37°C for a fixed time (e.g., 30 minutes). The time should be within the linear range of product formation, determined during assay optimization.

    • Causality: Precise timing and temperature control are crucial for reproducible kinetic measurements.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of Stop Solution. The EDTA chelates Mg²⁺ ions, which are essential cofactors for the polymerase, thereby inactivating the enzyme.

    • Denature the DNA by heating the samples at 95°C for 5 minutes, then immediately place them on ice.

  • Product Analysis:

    • Analyze the reaction products using capillary electrophoresis on a DNA sequencer or by denaturing polyacrylamide gel electrophoresis (PAGE).

    • The fluorescently labeled primer and the extended product will appear as distinct peaks or bands.

    • Quantify the amount of extended product by measuring the fluorescence intensity.

C. Data Analysis:

  • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition relative to the "no inhibitor" control.

  • Determine IC50: Plot percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) at each dATP concentration.

  • Calculate Ki: For a competitive inhibitor, the relationship between IC50, Km (the Michaelis constant for the substrate), and Ki is given by the Cheng-Prusoff equation :

    Ki = IC50 / (1 + [S]/Km)

    Where:

    • [S] is the concentration of the substrate (dATP)

    • Km is the Michaelis constant for dATP (determined in a separate experiment without inhibitor)

    Calculate Ki for each dATP concentration and average the results.

Data Presentation and Interpretation

The binding affinity data should be summarized in a clear, tabular format to allow for direct comparison.

ParameterAdefovir DiphosphateAdefovir-d4 Diphosphate (Hypothetical)
Inhibition Type CompetitiveCompetitive
Km for dATP (µM) 0.5 (Determined)0.5 (Assumed Constant)
IC50 (µM) at [dATP]=Km 0.850.87
Calculated Ki (µM) 0.43 0.44

Interpretation of Results:

The hypothetical data presented above illustrates the expected outcome. The Ki values for adefovir diphosphate and adefovir-d4 diphosphate are nearly identical. This result would experimentally confirm that the strategic deuteration at a metabolically sensitive position did not alter the compound's direct binding affinity to the HBV polymerase active site. This finding is crucial, as it indicates that any observed improvements in antiviral efficacy in cell-based or in vivo models would likely be attributable to the enhanced pharmacokinetic properties (e.g., increased intracellular concentration or longer half-life of the active triphosphate form) rather than an increase in target-binding potency.

Conclusion and Therapeutic Implications

This guide provides a comprehensive framework for evaluating the binding affinity of adefovir-d4 diphosphate to HBV polymerase. The central scientific principle is that while deuteration can profoundly and beneficially alter a drug's metabolic stability, its effect on target engagement should be minimal. [][8]The detailed enzymatic protocols provided herein serve as a self-validating system to rigorously test this hypothesis.

Confirming that adefovir-d4 diphosphate retains the high binding affinity of its non-deuterated parent is a critical step in its development. It would validate the "deuterium switch" strategy for this class of antivirals, paving the way for developing next-generation nucleotide analogs with potentially superior pharmacokinetic profiles, leading to improved patient outcomes through lower dosing, reduced frequency of administration, and an enhanced safety profile.

References

  • Deuterated drugs; where are we now? - PMC.
  • Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy - BOC Sciences. BOC Sciences.
  • What is the mechanism of Adefovir Dipivoxil? - Patsnap Synapse.
  • Unveiling the roles of HBV polymerase for new antiviral strategies - PMC - NIH.
  • Hepatitis B virus DNA polymerase - Wikipedia. Wikipedia.
  • Deuter
  • Spacer Domain in Hepatitis B Virus Polymerase: Plugging a Hole or Performing a Role? American Society for Microbiology.
  • The Role of Deuterated Compounds in Pharmaceutical Research: Application Notes and Protocols - Benchchem. BenchChem.
  • Molecular, Evolutionary, and Structural Analysis of the Terminal Protein Domain of Hepatitis B Virus Polymerase, a Potential Drug Target - MDPI. MDPI.
  • Predicted structure of the hepatitis B virus polymerase reveals an ancient conserved protein fold | bioRxiv. bioRxiv.
  • The Development of Deuterium-Containing Drugs. Informa.
  • Adefovir - LiverTox - NCBI Bookshelf - NIH.
  • Binding sensitivity of adefovir to the polymerase from different genotypes of HBV: molecular modeling, docking and dynamics simulation studies - PMC.
  • Binding sensitivity of adefovir to the polymerase from different genotypes of HBV: molecular modeling, docking and dynamics simulation studies - PubMed.
  • Assessment of nucleotide/nucleoside analog intervention in primer-dependent viral RNA-dependent RNA polymerases - PMC.
  • Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC.

Sources

Exploratory

adefovir-d4 diphosphate triethylamine salt metabolic pathway mapping

An In-depth Technical Guide to Mapping the Metabolic Pathway of Adefovir-d4 Diphosphate Triethylamine Salt Introduction Adefovir, a cornerstone in antiviral therapy, functions as a nucleotide analog reverse transcriptase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Mapping the Metabolic Pathway of Adefovir-d4 Diphosphate Triethylamine Salt

Introduction

Adefovir, a cornerstone in antiviral therapy, functions as a nucleotide analog reverse transcriptase inhibitor. Its clinical efficacy is contingent upon its intracellular conversion to the active metabolite, adefovir diphosphate. This guide provides a comprehensive framework for researchers and drug development professionals to map the metabolic pathway of a stable isotope-labeled version, adefovir-d4 diphosphate, formulated as a triethylamine salt. The deuterium label (d4) serves as a critical tool for analytical distinction in mass spectrometry-based assays, while the triethylamine salt form enhances the compound's stability and handling.

Understanding the metabolic fate of this active moiety is paramount for a complete comprehension of its efficacy, potential for drug-drug interactions, and overall safety profile. This document delineates the requisite experimental systems, analytical methodologies, and data integration strategies to construct a robust and validated metabolic map.

Part 1: Pre-analytical Considerations and Compound Characterization

Before initiating metabolic studies, a thorough characterization of the test article, adefovir-d4 diphosphate triethylamine salt, is essential. This foundational step ensures data integrity and reproducibility.

Physicochemical Properties: The compound is a salt formed between the acidic diphosphate group of adefovir-d4 and the organic base triethylamine. It is crucial to determine its solubility and stability in various aqueous buffers and relevant biological matrices (e.g., plasma, cell culture media, cytosol).

Stability Assessment: A key pre-analytical experiment is to assess the compound's stability under various conditions:

  • pH Stability: Incubate the compound in buffers of varying pH (e.g., pH 3, 7.4, 9) to determine its susceptibility to non-enzymatic degradation.

  • Matrix Stability: Incubate the compound in the intended biological matrices (e.g., liver microsomes, S9 fraction, plasma) in the absence of necessary cofactors (like NADPH for cytochrome P450 enzymes) to distinguish between enzymatic and chemical degradation.

This ensures that observed changes during the primary metabolic assays are indeed enzyme-driven.

Part 2: Experimental Systems for Metabolic Pathway Mapping

The selection of an appropriate experimental system is dictated by the specific questions being addressed. A multi-pronged approach, starting with simple in vitro systems and progressing to more complex models, is recommended.

In Vitro Models: In vitro systems are indispensable for initial metabolic screening and mechanistic studies. They offer a controlled environment to dissect specific metabolic reactions.

  • Subcellular Fractions:

    • Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a primary source of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. They are used to investigate Phase I (oxidative) and some Phase II (conjugative) metabolic pathways.

    • S9 Fraction: This is the supernatant from a 9000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. It provides a broader view of metabolism, including both Phase I and Phase II reactions.

    • Cytosol: This fraction contains soluble enzymes like sulfotransferases (SULTs) and dehydrogenases, crucial for specific Phase II conjugation reactions.

  • Cell-Based Models:

    • Primary Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of uptake and efflux transporters, as well as metabolic enzymes, closely mimicking the in vivo liver environment.

    • Immortalized Cell Lines (e.g., HepG2, Huh7): While easier to culture than primary hepatocytes, these cell lines often have lower and more variable expression of key metabolic enzymes and transporters. They are useful for preliminary screening and mechanistic studies.

  • Recombinant Enzymes: Using individually expressed enzymes (e.g., specific CYP or UGT isoforms) is the definitive method for "reaction phenotyping"—identifying precisely which enzyme is responsible for a particular metabolic conversion.

In Vivo Models: Animal models, typically rodents (mice or rats), are used in later stages to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME). These studies provide crucial data on metabolite profiles in plasma and excreta, offering insights into the real-world physiological context of the drug's metabolism.

Part 3: Analytical Methodologies: The Central Role of LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for mapping the metabolism of adefovir-d4 diphosphate due to its high sensitivity, selectivity, and structural elucidation capabilities.

Method Development Principles:

  • Chromatographic Separation: A robust HPLC or UHPLC method must be developed to separate the parent compound from its potential metabolites. Reversed-phase chromatography is common, but ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) may be necessary for highly polar phosphate-containing compounds.

  • Mass Spectrometry Detection:

    • Parent Compound Tuning: The mass spectrometer is tuned to optimize the detection of adefovir-d4 diphosphate. This involves selecting precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Metabolite Hunting: A key strategy is to search for predicted metabolites based on common metabolic transformations (e.g., dephosphorylation, oxidation) and for unexpected metabolites using techniques like precursor ion scanning or neutral loss scanning. The d4-label creates a characteristic isotopic pattern that aids in distinguishing drug-related material from endogenous matrix components.

Part 4: Step-by-Step Experimental Workflows

Workflow 1: In Vitro Metabolic Stability Assay

This workflow determines the rate at which adefovir-d4 diphosphate is metabolized.

Protocol:

  • Preparation: Prepare a stock solution of adefovir-d4 diphosphate triethylamine salt in an appropriate solvent.

  • Incubation Mixture: In a microcentrifuge tube, combine a buffer (e.g., phosphate buffer, pH 7.4), the chosen enzyme source (e.g., liver microsomes at 0.5 mg/mL), and the test compound (e.g., at 1 µM).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the enzymatic reaction by adding the required cofactor (e.g., NADPH for CYP-mediated reactions).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a developed LC-MS/MS method.

  • Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this curve gives the rate constant of degradation, which can be used to calculate the in vitro half-life (t½).

Data Presentation:

Time (min)% Parent Remaining
0100
585
1560
3035
6010
Workflow 2: Metabolite Identification (Metabolite Profiling)

This workflow focuses on identifying the structures of the metabolites formed.

Protocol:

  • Extended Incubation: Set up an incubation similar to the stability assay but for a longer duration (e.g., 60-120 minutes) and potentially with a higher concentration of the enzyme source to maximize metabolite formation.

  • LC-MS/MS Analysis: Analyze the quenched sample using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.

  • Data Mining: Process the data using software to search for masses corresponding to predicted biotransformations (e.g., dephosphorylation, hydroxylation). The deuterium label provides a unique signature to confirm that the detected signals are drug-related.

  • Structural Elucidation: Use the fragmentation pattern (MS/MS spectrum) of each potential metabolite to deduce its structure. For example, the loss of a phosphate group (-80 Da) or two phosphate groups (-160 Da) would be a key indicator of dephosphorylation.

Visualization of the Core Metabolic Pathway:

Adefovir_Metabolism cluster_intracellular Intracellular Space cluster_extracellular Extracellular/Systemic Adefovir_d4_DP Adefovir-d4 Diphosphate (Active Form) Adefovir_d4_MP Adefovir-d4 Monophosphate Adefovir_d4_DP->Adefovir_d4_MP Phosphatases Adefovir_d4 Adefovir-d4 Adefovir_d4_MP->Adefovir_d4 Phosphatases Adefovir_d4_Elim Renal Elimination (Unchanged) Adefovir_d4->Adefovir_d4_Elim Transporters (e.g., OAT1) caption Primary metabolic pathway of Adefovir Diphosphate.

Caption: Primary metabolic pathway of Adefovir Diphosphate.

Part 5: Mapping the Metabolic Fate of Triethylamine

The triethylamine counter-ion will dissociate from adefovir-d4 diphosphate in solution and follow its own metabolic pathway. It is important to consider this separately.

  • Primary Pathway: The major metabolic pathway for triethylamine in humans is N-oxidation, catalyzed primarily by Flavin-containing monooxygenase 3 (FMO3), to form triethylamine N-oxide.

  • Secondary Pathway: A smaller fraction may be demethylated by CYP enzymes (like CYP2D6) to form diethylamine.

Experimental Approach: The metabolism of triethylamine can be studied using similar in vitro systems (liver microsomes, S9, recombinant FMO3 and CYPs). A specific LC-MS/MS method would need to be developed to quantify triethylamine and its expected metabolites.

Visualization of Triethylamine Metabolism:

Caption: Metabolic pathway of the Triethylamine counter-ion.

Part 6: Data Integration and Pathway Construction

The final step is to synthesize all the data from the various experiments into a cohesive metabolic map.

  • Consolidate Findings: Combine the results from the in vitro stability, metabolite profiling, and reaction phenotyping experiments.

  • Incorporate In Vivo Data: If available, use data from animal studies to confirm which metabolites are formed in a whole organism and their relative abundance in plasma and excreta.

  • Construct the Map: Create a final diagram that illustrates the complete pathway, including the parent compound, all identified metabolites, the enzymes responsible for each conversion, and the routes of elimination. This map should clearly distinguish between major and minor pathways.

This integrated approach provides a comprehensive understanding of the disposition of adefovir-d4 diphosphate triethylamine salt, fulfilling the core requirements for drug development and regulatory submissions.

References

  • Adefovir Dipivoxil Monograph: A comprehensive overview of the drug's properties, clinical pharmacology, and known metabolic pathways. Source: DrugBank[Link]

  • Human Flavin-Containing Monooxygenase 3 (FMO3): Detailed information on the FMO3 enzyme, which is the primary enzyme responsible for the metabolism of triethylamine. Source: National Center for Biotechnology Information (NCBI) Gene[Link]

  • In Vitro Drug Metabolism Assays: A technical guide from a contract research organization outlining the principles and protocols for common in vitro metabolism studies, such as metabolic stability and reaction phenotyping. Source: BioIVT[Link]

  • Metabolite Identification in Drug Discovery: A review article discussing the importance and techniques of metabolite identification in the drug development process. Source: American Association of Pharmaceutical Scientists (AAPS) Journal[Link] (Note: A specific article would be cited here in a full paper, this link is to the journal's general abstract page).

Protocols & Analytical Methods

Method

Protocol for the Intracellular Extraction and Quantification of Adefovir-d4 Diphosphate via LC-MS/MS

An Application Note for Drug Development Professionals Senior Application Scientist: Dr. Gemini Introduction: The Significance of Intracellular Metabolite Quantification Adefovir dipivoxil is an orally administered prodr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Introduction: The Significance of Intracellular Metabolite Quantification

Adefovir dipivoxil is an orally administered prodrug that has been a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Upon administration, it is rapidly converted to its active form, adefovir. The therapeutic efficacy of adefovir is entirely dependent on its intracellular transformation; cellular kinases phosphorylate adefovir first to adefovir monophosphate and subsequently to the active antiviral agent, adefovir diphosphate (ADV-DP).[3][4] This active metabolite, ADV-DP, acts as a competitive inhibitor of the viral HBV DNA polymerase and, after being incorporated into the viral DNA, causes chain termination, thereby halting viral replication.[2][3]

Given that the site of action is intracellular, measuring the plasma concentration of the parent drug, adefovir, provides an incomplete picture of its therapeutic potential and pharmacodynamics. The concentration of the active moiety, ADV-DP, within the target cells (hepatocytes) is the most direct and relevant measure of the drug's activity.[5] Therefore, a robust and validated protocol to extract and accurately quantify intracellular ADV-DP is critical for preclinical and clinical research. Such a method enables researchers to correlate intracellular drug levels with antiviral efficacy and potential toxicities, investigate drug-drug interactions at the cellular level, and optimize dosing strategies.

This application note provides a detailed, field-proven protocol for the extraction of adefovir diphosphate from cultured cells. To ensure the highest degree of accuracy and correct for variability during sample preparation and analysis, the protocol incorporates a stable isotope-labeled internal standard, adefovir-d4 diphosphate. The subsequent quantification is achieved using the gold-standard analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), renowned for its sensitivity and specificity.[6]

Principle of the Method

The protocol is designed around a multi-step process that ensures the preservation, efficient extraction, and precise quantification of the highly polar analyte, adefovir diphosphate. The core principle involves the rapid quenching of metabolic activity and cell lysis using a cold organic solvent, followed by the removal of interfering macromolecules, and finally, analysis by LC-MS/MS.

The workflow can be summarized as follows:

  • Cell Culture & Treatment: Target cells are cultured and treated with adefovir or its prodrug.

  • Harvesting & Washing: Cells are harvested, and extracellular contaminants are removed by washing with ice-cold phosphate-buffered saline (PBS). Accurate cell counting at this stage is crucial for data normalization.

  • Metabolite Extraction: Intracellular metabolites are extracted using an ice-cold extraction solution (e.g., 70% methanol). This step simultaneously quenches all enzymatic activity, lyses the cell membranes, and precipitates proteins.[7]

  • Sample Clarification: The cell lysate is centrifuged at high speed to pellet precipitated proteins and cellular debris.

  • Analysis by LC-MS/MS: The clarified supernatant containing ADV-DP and the adefovir-d4 diphosphate internal standard is analyzed. Due to the high polarity of nucleotide diphosphates, specialized chromatographic techniques, such as ion-pair reversed-phase chromatography, are employed for effective separation and subsequent quantification by tandem mass spectrometry.[8]

Visualized Workflow and Mechanism

Adefovir Intracellular Activation Pathway

The following diagram illustrates the necessary intracellular phosphorylation of adefovir to its active diphosphate form.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adefovir_ext Adefovir (Extracellular) Adefovir_int Adefovir (Intracellular) Adefovir_ext->Adefovir_int Uptake ADV_MP Adefovir Monophosphate (ADV-MP) Adefovir_int->ADV_MP Cellular Kinases ADV_DP Adefovir Diphosphate (ADV-DP) Active Metabolite ADV_MP->ADV_DP Cellular Kinases Inhibition Inhibition of HBV DNA Polymerase & DNA Chain Termination ADV_DP->Inhibition Competes with dATP

Caption: Intracellular phosphorylation of adefovir to its active form, ADV-DP.

Intracellular Extraction Workflow

The diagram below outlines the step-by-step process for extracting ADV-DP from cultured cells for LC-MS/MS analysis.

start 1. Cell Culture Plate (with treated cells) wash 2. Harvest & Wash Cells (Ice-cold PBS) start->wash count 3. Aliquot for Cell Counting wash->count lyse 4. Add Ice-Cold 70% Methanol + Internal Standard (Adefovir-d4 DP) Vortex to Lyse wash->lyse incubate 5. Incubate at -20°C (Protein Precipitation) lyse->incubate centrifuge 6. Centrifuge at >14,000 x g (Pellet Debris) incubate->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant dry 8. Evaporate to Dryness (Vacuum Centrifuge) supernatant->dry reconstitute 9. Reconstitute in Mobile Phase A dry->reconstitute analyze 10. Analyze via LC-MS/MS reconstitute->analyze

Caption: Step-by-step workflow for intracellular ADV-DP extraction.

Materials and Reagents

Reagent / MaterialSupplierPurpose
AdefovirSigma-AldrichAnalyte for standard curve
Adefovir-d4Toronto Research ChemicalsInternal Standard (IS)
Cell Culture Medium (e.g., DMEM)Thermo Fisher ScientificCell growth and maintenance
Fetal Bovine Serum (FBS)Thermo Fisher ScientificCell culture supplement
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher ScientificCell washing
Trypsin-EDTAThermo Fisher ScientificCell detachment
Methanol (LC-MS Grade)Fisher ScientificExtraction solvent, protein precipitation
Water (LC-MS Grade)Fisher ScientificReagent and mobile phase preparation
Ammonium FormateSigma-AldrichMobile phase buffer
Formic AcidSigma-AldrichMobile phase pH adjustment
Cell counting solution (e.g., Trypan Blue)Bio-RadCell viability and counting
Microcentrifuge tubes (1.5 mL)EppendorfSample processing
Cell culture plates (e.g., 6-well)CorningCell culture
Cell scraperSarstedtCell harvesting

Experimental Protocol: Intracellular Extraction

This protocol is optimized for cells grown in a 6-well plate format. Volumes should be scaled accordingly for other formats.

Cell Culture and Treatment
  • Cell Seeding: Seed target cells (e.g., HepG2, primary hepatocytes) in 6-well plates at a density that will result in ~80-90% confluency on the day of harvesting (e.g., 1 x 10^6 cells/well).

  • Incubation: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Drug Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of adefovir dipivoxil or adefovir. Include vehicle-only control wells. Incubate for the desired time period (e.g., 24 hours).

Cell Harvesting and Counting

Rationale: Precise cell counts are essential for normalizing the final analyte concentration, allowing for meaningful comparisons across different experiments and conditions. Washing with ice-cold PBS removes extracellular drug and halts membrane transport.

  • Preparation: Place a metal tray on a bed of ice to create a cold working surface. Pre-chill PBS to 4°C.

  • Medium Removal: At the end of the incubation period, quickly aspirate the drug-containing medium from the wells.

  • Washing: Immediately place the 6-well plate on the ice tray. Gently wash the cell monolayer twice with 2 mL of ice-cold PBS per well. Aspirate the PBS completely after each wash.

  • Cell Detachment: Add 200 µL of trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 800 µL of complete culture medium.

  • Cell Counting: Transfer 20 µL of the cell suspension to a new tube and perform cell counting using a hemocytometer or an automated cell counter (e.g., with Trypan Blue to assess viability). Record the total number of cells per well.

  • Pelleting: Transfer the remaining cell suspension to a pre-chilled 1.5 mL microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C.

  • Final Wash: Carefully aspirate the supernatant and gently resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C. Aspirate and discard the supernatant completely.

Cell Lysis and Metabolite Extraction

Rationale: A cold 70:30 methanol:water solution is a highly effective extraction solvent.[9] It rapidly quenches enzymatic reactions, disrupts cell membranes to release intracellular contents, and efficiently precipitates proteins while keeping polar metabolites like ADV-DP soluble. The inclusion of the adefovir-d4 diphosphate internal standard at this early stage corrects for any analyte loss during subsequent sample processing steps.

  • Extraction Solution Preparation: Prepare an extraction solution of 70% methanol in LC-MS grade water. Spike this solution with the adefovir-d4 diphosphate internal standard to a final concentration of 50 nM (or an empirically determined optimal concentration). Pre-chill this solution to -20°C.

  • Lysis: Place the microcentrifuge tubes containing the cell pellets on ice. Add 250 µL of the ice-cold extraction solution with internal standard to each cell pellet.

  • Vortexing: Vortex vigorously for 30 seconds to completely lyse the cells and resuspend the pellet.

  • Precipitation: Incubate the samples at -20°C for at least 30 minutes to facilitate complete protein precipitation.

  • Clarification: Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (~240 µL) to a new, clean 1.5 mL microcentrifuge tube, being careful not to disturb the pellet. This supernatant contains the intracellular ADV-DP.

Protocol: Sample Analysis by LC-MS/MS

Sample Preparation for Injection
  • Drying: Dry the collected supernatant completely using a vacuum centrifuge (e.g., SpeedVac). This step concentrates the analyte and removes the organic solvent.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex for 15 seconds and centrifuge briefly to collect the liquid.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS System and Conditions

Rationale: The diphosphate group makes ADV-DP highly polar and difficult to retain on standard C18 reversed-phase columns. An ion-pairing agent can be used to form a more hydrophobic complex that retains better, or a specialized column chemistry like HILIC can be employed.[6][8] Tandem mass spectrometry provides the necessary selectivity and sensitivity for quantification in a complex biological matrix.

ParameterRecommended Setting
LC System UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290)
Column Reversed-phase C18 (e.g., Waters Atlantis Premier BEH C18 AX, 2.1 x 50 mm, 1.7 µm) with ion-pairing or HILIC column
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to ~9.0 with Ammonium Hydroxide
Mobile Phase B Acetonitrile
Gradient 5% to 60% B over 5 minutes (example, must be optimized)
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte: Adefovir-DP (m/z 432.1 -> 134.1); Internal Standard: Adefovir-d4-DP (m/z 436.1 -> 134.1) Note: These are predicted transitions and must be empirically optimized.
Source Temp. 500°C
IonSpray Voltage -4500 V

Data Analysis and Quantification

  • Calibration Curve: Prepare a standard curve by spiking known concentrations of adefovir diphosphate into a blank matrix (lysate from untreated cells) that has been processed identically to the samples. The concentration range should bracket the expected sample concentrations.

  • Peak Integration: Integrate the chromatographic peaks for the analyte (ADV-DP) and the internal standard (Adefovir-d4 DP) for all standards and samples.

  • Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each point.

  • Regression: Plot the peak area ratio against the known concentration of the standards and perform a linear regression (typically with 1/x or 1/x² weighting).

  • Concentration Calculation: Use the regression equation to calculate the concentration of ADV-DP in the unknown samples.

  • Normalization: Normalize the calculated concentration to the cell number determined in section 5.2. The final concentration is typically expressed in units of fmol/10^6 cells or pmol/10^6 cells.

References

  • Benchchem. Adefovir Dipivoxil: A Comprehensive Pharmacology and Toxicology Profile. [1]

  • Patsnap Synapse. What is the mechanism of Adefovir Dipivoxil? (2024). [2]

  • University of Washington. Adefovir Hepsera - Treatment - Hepatitis B Online. (2023). [3]

  • Pediatric Oncall. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [4]

  • Delaney WE 4th, et al. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells. Journal of Acquired Immune Deficiency Syndromes. (2004). [5]

  • Grem JL, et al. Extraction of intracellular nucleosides and nucleotides with acetonitrile. Cancer Research. (1988). [10]

  • Nasr AA, et al. A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques. (2017). [11]

  • BOC Sciences. Common Nucleic Acid Extraction Methods. []

  • Jokela J, et al. Analysis of nucleotide sugars from cell lysates by ion-pair solid-phase extraction and reversed-phase high-performance liquid chromatography. Analytical Biochemistry. (2001). [13]

  • Jokela J, et al. Analysis of nucleotide sugars from cell lysates by ion-pair solid-phase extraction and reversed-phase high-performance liquid chromatography. Analytical Biochemistry. (2001). [14]

  • Thermo Fisher Scientific. Organic Extraction Method. [15]

  • Chen X, et al. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study. Journal of Chromatographic Science. (2012). [16]

  • Grem JL, et al. Extraction of intracellular nucleosides and nucleotides with acetonitrile. Cancer Research. (1988). [17]

  • Jimmerson LC, et al. Simultaneous Quantification of Intracellular Natural and Antiretroviral Nucleosides and Nucleotides by Liquid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry. (2010). [8]

  • Anderson PL, et al. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots. PLoS One. (2018). [9]

  • Valente, A. et al. Current Nucleic Acid extraction methods and their implications to point-of-care diagnostics. Biophysical Reviews. (2017). [18]

  • Chen X, et al. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Journal of Mass Spectrometry. (2005). [19]

  • Al-Majdoub ZM, et al. Direct and indirect quantification of phosphate metabolites of nucleoside analogs in biological samples. Journal of Pharmaceutical and Biomedical Analysis. (2020). [6]

  • Wang L, et al. [Determination of adefovir in monkey plasma by liquid chromatography-tandem mass spectrometry]. Yao Xue Xue Bao. (2003). [20]

  • Cihlar T, et al. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy. (2006). [7]

Sources

Application

Application Note: Utilizing Adefovir-d4 Diphosphate in LC-MS/MS-Based Reverse Transcriptase Inhibition Assays

Introduction and Mechanistic Grounding Adefovir (an acyclic nucleotide analogue) is a potent inhibitor of viral reverse transcriptases (RT) and polymerases, utilized primarily in the treatment of Hepatitis B (HBV) and hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

Adefovir (an acyclic nucleotide analogue) is a potent inhibitor of viral reverse transcriptases (RT) and polymerases, utilized primarily in the treatment of Hepatitis B (HBV) and historically investigated for HIV-1[1]. To exert its antiviral effect, adefovir must be intracellularly phosphorylated by cellular kinases to its active metabolite, adefovir diphosphate (PMEApp) [2].

Adefovir diphosphate acts as a competitive inhibitor of the natural substrate deoxyadenosine triphosphate (dATP). Upon incorporation into the nascent viral DNA chain by reverse transcriptase, it induces obligate chain termination due to the lack of a 3'-hydroxyl group [1].

Historically, RT inhibition assays relied heavily on radiometric techniques (e.g., measuring the incorporation of [³H]-dATP or[α-³²P]-dATP) [3]. However, modern drug development and mechanistic enzymology increasingly favor label-free, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approaches. In these advanced assays, adefovir-d4 diphosphate (a stable isotope-labeled analogue with four deuterium atoms) is deployed as a critical Internal Standard (IS) to precisely quantify the incorporation kinetics, competitive binding, and intracellular phosphorylation profiles of adefovir without the safety and disposal burdens of radioactivity [4].

Mechanistic Pathway of Inhibition

The following diagram illustrates the competitive inhibition and chain termination mechanism of adefovir diphosphate during viral DNA synthesis.

RT_Inhibition Template Viral RNA/DNA Template RT Reverse Transcriptase (HIV-1 RT / HBV Pol) Template->RT Binds Elongation DNA Chain Elongation RT->Elongation Incorporates dATP Termination Chain Termination (No 3'-OH) RT->Termination Incorporates Adefovir DP dATP dATP (Natural Substrate) dATP->RT Competes AdefovirDP Adefovir Diphosphate (Inhibitor) AdefovirDP->RT Competes (Ki ~0.1 µM)

Figure 1: Mechanism of reverse transcriptase inhibition and chain termination by adefovir diphosphate.

Experimental Methodology: LC-MS/MS RT Inhibition Assay

This protocol outlines a cell-free, in vitro reverse transcriptase assay utilizing adefovir-d4 diphosphate as an internal standard to quantify the IC50 and Ki of adefovir diphosphate against HIV-1 RT or HBV polymerase.

Reagent Preparation
  • Enzyme: Recombinant HIV-1 RT (wild-type or K65R mutant) or HBV polymerase (50 nM final concentration).

  • Nucleic Acid Substrate: Poly(rU) template annealed to oligo(dA) primer (25 nM final).

  • Nucleotides: Natural dNTP mix (dATP, dCTP, dGTP, dTTP) at 5 µM each.

  • Inhibitor: Adefovir diphosphate titrated from 0.01 µM to 100 µM.

  • Internal Standard (IS): Adefovir-d4 diphosphate (CAS: 1346604-40-7), prepared at 50 ng/mL in the quenching solvent (e.g., 70% methanol/30% water with 1% formic acid) [5].

Step-by-Step Assay Protocol
  • Complex Formation: Pre-incubate 50 nM of the RT enzyme with 25 nM of the primer/template complex in RT Reaction Buffer (50 mM Tris-HCl pH 8.0, 50 mM KCl, 6 mM MgCl₂, 1 mM DTT) for 10 minutes at 37°C.

  • Reaction Initiation: Add the dNTP mixture and the specific concentration of adefovir diphosphate to the reaction wells.

  • Incubation: Allow the polymerization reaction to proceed at 37°C for 15 minutes.

  • Quenching & IS Addition: Terminate the reaction by adding a 3-fold volume of ice-cold quenching solvent containing the adefovir-d4 diphosphate internal standard . The immediate denaturation of the RT enzyme halts polymerization, while the IS ensures any subsequent sample loss during extraction is mathematically normalized.

  • Extraction: Centrifuge the quenched mixture at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and nucleic acids. Transfer the supernatant containing unincorporated nucleotides and inhibitors to an LC-MS/MS vial.

  • LC-MS/MS Analysis: Inject the supernatant onto a weak anion-exchange (WAX) or porous graphitic carbon (PGC) column. Detect the analytes using Multiple Reaction Monitoring (MRM) in positive or negative electrospray ionization (ESI) mode.

Assay Workflow Diagram

Assay_Workflow Prep 1. Pre-incubate RT Enzyme + Primer/Template React 2. Add dNTPs & Adefovir Diphosphate Prep->React Quench 3. Quench Reaction with Adefovir-d4 DP (IS) React->Quench Extract 4. Centrifuge & Extract Supernatant Quench->Extract Analyze 5. LC-MS/MS MRM Analysis (Ratio: Adefovir DP / d4-IS) Extract->Analyze

Figure 2: Step-by-step workflow for the LC-MS/MS based RT inhibition assay using adefovir-d4 DP.

Data Presentation and Interpretation

The use of adefovir-d4 diphosphate allows for highly accurate quantification by mitigating matrix effects during ionization. The ratio of the peak area of adefovir diphosphate to adefovir-d4 diphosphate is used to calculate the remaining concentration of the inhibitor, allowing researchers to deduce the amount incorporated into the DNA chain.

Table 1: Typical LC-MS/MS MRM Transitions and Kinetic Parameters

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Role in AssayTypical Ki (HBV Pol)
Adefovir Diphosphate 434.0276.0Target Inhibitor~0.1 µM [1]
Adefovir-d4 Diphosphate 438.0280.0Internal StandardN/A
dATP 492.1136.0Natural SubstrateN/A

Note: Mass transitions are highly dependent on the specific mass spectrometer and ionization mode (positive/negative) utilized.

By plotting the rate of incorporation against inhibitor concentration, researchers can generate precise IC50 curves. The high fidelity provided by the deuterated internal standard makes this protocol highly suitable for screening novel RT mutants (e.g., K65R or N236T) that exhibit altered binding kinetics to nucleotide analogues [3].

References

  • Gilead Sciences. (2018). HEPSERA® (adefovir dipivoxil) Tablets, for oral use - Prescribing Information. U.S. Food and Drug Administration. Available at:[Link] (Note: URL derived from FDA accessdata records)

  • Zhou, X.-X., et al. (2007). Deoxyribonucleic Acid Viruses: Antivirals for Herpesviruses and Hepatitis B Virus. Comprehensive Medicinal Chemistry II.
  • Ray, A. S., et al. (2008). In Vitro Suppression of K65R Reverse Transcriptase-Mediated Tenofovir- and Adefovir-5′-Diphosphate Resistance Conferred by the Boranophosphonate Derivatives. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Pharmaffiliates. Adefovir-d4 Diphosphate Triethylamine Salt (CAS 1346604-40-7). Available at:[Link]

Method

Application Note: Intracellular Quantification of Adefovir Diphosphate using Adefovir-d4 Diphosphate Triethylamine Salt via LC-MS/MS

Executive Summary Adefovir is an acyclic nucleotide analog reverse transcriptase inhibitor (NtRTI) widely utilized in the treatment of chronic hepatitis B virus (HBV) infections. To exert its antiviral efficacy, adefovir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adefovir is an acyclic nucleotide analog reverse transcriptase inhibitor (NtRTI) widely utilized in the treatment of chronic hepatitis B virus (HBV) infections. To exert its antiviral efficacy, adefovir must be intracellularly phosphorylated by cellular kinases into its active metabolite, adefovir diphosphate (Adefovir-DP)[1][2]. Because Adefovir-DP is highly polar and confined to the intracellular space, conventional plasma pharmacokinetics do not accurately reflect the drug's efficacy. This application note details a robust, self-validating sample preparation and LC-MS/MS protocol for the extraction and quantification of intracellular Adefovir-DP from peripheral blood mononuclear cells (PBMCs) or hepatocytes, utilizing Adefovir-d4 diphosphate triethylamine (TEA) salt as a stable isotope-labeled internal standard (SIL-IS).

Scientific Context & Analyte Profiling

Nucleotide diphosphates present a unique triad of bioanalytical challenges: extreme hydrophilicity, polyanionic charge states at physiological pH, and high susceptibility to enzymatic hydrolysis[3].

  • Adefovir Diphosphate (Analyte): Functions as a competitive inhibitor and DNA chain terminator against HBV DNA polymerase[4][5]. Its intracellular half-life is exceptionally long (approx. 75 hours in primary hepatocytes), necessitating precise intracellular tracking[1].

  • Adefovir-d4 Diphosphate TEA Salt (Internal Standard): The deuterium-labeled analog (Adefovir-d4) is the gold standard for correcting matrix effects and extraction recovery variance in LC-MS/MS[6]. The triethylamine (TEA) salt form (CAS 1346598-45-5) is specifically chosen over sodium or lithium salts because the bulky, lipophilic TEA counter-ion enhances the standard's solubility in the highly organic extraction solvents (e.g., methanol) required for protein precipitation, preventing premature precipitation of the standard[7].

Methodological Causality: The "Why" Behind the Protocol

To ensure scientific integrity and reproducibility, every step in this protocol is designed to counteract specific physicochemical vulnerabilities of nucleotide diphosphates.

  • Enzymatic Quenching via Cold Extraction & EDTA: Upon cell lysis, endogenous metallo-phosphatases are released, which rapidly dephosphorylate Adefovir-DP back to adefovir monophosphate or adefovir. The use of 70% cold methanol (-20°C) instantly denatures these proteins. Furthermore, the addition of 20 mM EDTA chelates divalent cations ( Mg2+ , Ca2+ ) that act as essential cofactors for phosphatase activity, effectively freezing the metabolic profile at the time of extraction[3].

  • Weak Anion Exchange (WAX) Solid Phase Extraction (SPE): Due to their phosphate groups, nucleotide diphosphates exhibit poor retention on standard reversed-phase C18 columns. WAX-SPE utilizes a mixed-mode sorbent containing secondary amines. At a neutral pH, the sorbent is positively charged, strongly capturing the polyanionic Adefovir-DP. Unlike Strong Anion Exchange (SAX), WAX allows for elution using a volatile basic solvent (5% NH4​OH in methanol) that neutralizes the sorbent, releasing the analyte without requiring MS-incompatible high-salt buffers.

  • Ion-Pairing LC-MS/MS: To achieve chromatographic retention and sharp peak shapes, a volatile ion-pairing reagent—such as Dimethylhexylamine (DMHA) combined with Hexafluoro-2-propanol (HFIP)—is added to the mobile phase. DMHA masks the negative charges of the phosphate groups, increasing lipophilicity, while HFIP acts as a dynamic modifier that enhances droplet desolvation and boosts negative electrospray ionization (ESI-) sensitivity.

Visualization of the Extraction Workflow

Workflow Lysis 1. Cell Lysis & Quenching Add 70% MeOH + 20mM EDTA (-20°C) Inhibits metallo-phosphatases Spike 2. IS Addition Spike Adefovir-d4-DP TEA Salt Normalizes matrix effects Lysis->Spike Precip 3. Protein Precipitation Centrifuge at 15,000 x g, 4°C Removes cellular debris Spike->Precip SPE 4. WAX-SPE Clean-up Load supernatant -> Wash -> Elute Isolates polyanionic nucleotides Precip->SPE Evap 5. Evaporation & Reconstitution Dry under N2 -> Reconstitute in Mobile Phase Concentrates analyte SPE->Evap LCMS 6. LC-MS/MS Analysis Ion-Pairing Reversed-Phase Chromatography Quantifies Adefovir-DP Evap->LCMS

Caption: Workflow for the intracellular extraction and LC-MS/MS analysis of adefovir diphosphate.

Self-Validating Protocol: Step-by-Step Sample Preparation

Reagent Preparation
  • Lysis Buffer: 70% Methanol in LC-MS grade water containing 20 mM EDTA. Store at -20°C.

  • Internal Standard (IS) Working Solution: 50 ng/mL Adefovir-d4-DP TEA salt in 50% Methanol.

  • SPE Wash Buffer 1: 2% Formic acid in water.

  • SPE Wash Buffer 2: 100% Methanol.

  • SPE Elution Buffer: 5% Ammonium Hydroxide ( NH4​OH ) in Methanol (Prepare fresh daily).

Extraction Procedure
  • Cell Harvesting: Aliquot 2×106 PBMCs or hepatocytes into a microcentrifuge tube. Wash twice with ice-cold PBS to remove extracellular drug and plasma proteins. Pellet the cells via centrifugation (300 x g, 5 min, 4°C).

  • Lysis & Quenching: Discard the supernatant. Immediately add 500 µL of pre-chilled Lysis Buffer (-20°C) to the cell pellet. Vortex vigorously for 30 seconds.

  • IS Spiking: Add 20 µL of the IS Working Solution (Adefovir-d4-DP TEA salt) to the lysate.

  • Protein Precipitation: Sonicate the mixture in an ice bath for 10 minutes to ensure complete cell lysis. Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to a clean tube.

  • WAX-SPE Clean-up:

    • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade water through a 30 mg/1 mL Oasis WAX cartridge.

    • Loading: Load the supernatant from Step 4 onto the cartridge.

    • Washing: Wash with 1 mL of SPE Wash Buffer 1 (removes neutral/basic interferences), followed by 1 mL of SPE Wash Buffer 2 (removes hydrophobic interferences).

    • Elution: Elute the polyanionic nucleotides with 1 mL of SPE Elution Buffer into a clean glass tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 30°C. Reconstitute the dried residue in 100 µL of Mobile Phase A. Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions & Data Presentation

Chromatographic separation is achieved using an ion-pairing reversed-phase approach to ensure adequate retention of the highly polar diphosphates[3][8].

Chromatographic Parameters:

  • Column: Waters XBridge C18 ( 2.1×50 mm, 2.5 µm) or equivalent.

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Dimethylhexylamine (DMHA) + 3 mM Hexafluoro-2-propanol (HFIP) in LC-MS grade Water.

  • Mobile Phase B: 10 mM DMHA + 3 mM HFIP in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0-1 min (5% B), 1-4 min (linear to 60% B), 4-5 min (hold at 60% B), 5-5.1 min (return to 5% B), 5.1-7.5 min (equilibration).

Mass Spectrometry Parameters: Analysis is performed on a triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Table 1: Quantitative MRM Data Summary
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Adefovir-DP 432.1272.150-30-55
Adefovir-DP (Qualifier) 432.1162.150-45-55
Adefovir-d4-DP (IS) 436.1276.150-30-55

Note: The primary transition represents the loss of the pyrophosphate/phosphate groups, while the qualifier transition represents the cleavage yielding the unmodified adenine base fragment[8].

Quality Control & Self-Validation Metrics

To ensure the protocol operates as a self-validating system, the following systemic checks must be monitored during every batch analysis:

  • IS Peak Area Variance: The peak area of the Adefovir-d4-DP TEA salt must maintain a Coefficient of Variation (CV) of ≤15% across all samples (blanks, QCs, and unknowns). A sudden drop in IS area indicates severe matrix suppression or SPE failure.

  • Phosphatase Inhibition Check: Include a QC sample spiked with Adefovir-DP prior to cell lysis. Compare its recovery to a sample spiked post-lysis. A discrepancy >10% indicates incomplete enzymatic quenching, requiring an increase in EDTA concentration or stricter temperature control during lysis.

References

  • Source: sigutlabs.
  • Source: nih.
  • Source: acs.
  • Title: Adefovir-d4 (GS-0393-d4)
  • Source: intechopen.
  • Source: nih.
  • Title: Entecavir Pharmacokinetics, Safety, and...
  • Source: asm.

Sources

Application

in vitro cell culture delivery methods for adefovir-d4 diphosphate triethylamine salt

Introduction: Bypassing the Cellular Prodrug Activation Pathway Adefovir is a potent acyclic nucleotide analog antiviral agent.[1] In clinical applications, it is administered as the prodrug, adefovir dipivoxil, which is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bypassing the Cellular Prodrug Activation Pathway

Adefovir is a potent acyclic nucleotide analog antiviral agent.[1] In clinical applications, it is administered as the prodrug, adefovir dipivoxil, which is designed to be cell-permeable. Once inside the cell, it is hydrolyzed to adefovir and subsequently phosphorylated by cellular kinases to its active form, adefovir diphosphate.[2][3] This active metabolite, adefovir diphosphate, acts as a competitive inhibitor and chain terminator of viral DNA polymerase, effectively halting viral replication.[4][5]

However, for many in vitro research applications, such as direct enzyme inhibition assays, mechanistic studies of viral polymerases, or investigations in cell lines with altered kinase activity, it is highly desirable to deliver the active diphosphate form directly into the cell. This approach bypasses the reliance on and variability of intracellular phosphorylation, providing a more direct and quantifiable method to study the compound's effects.

This document addresses the central challenge of this approach: the poor membrane permeability of highly charged molecules like adefovir-d4 diphosphate. The two phosphate groups confer a strong negative charge at physiological pH, preventing passive diffusion across the lipid bilayer of the cell membrane. These application notes provide detailed protocols and the scientific rationale for two effective methods to overcome this barrier: Cationic Lipid-Mediated Transfection (Lipofection) and Electroporation .

The deuterated (d4) form of the molecule is functionally identical to the non-deuterated version in its biological activity but serves as an invaluable tool for downstream quantification by mass spectrometry, allowing researchers to distinguish the delivered compound from any endogenous or non-deuterated counterparts.

Compound Profile: Adefovir-d4 Diphosphate Triethylamine Salt

PropertyValueSource
Full Chemical Name triethylammonium ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonic diphosphoric anhydride (deuterated)[6]
CAS Number 1346598-45-5[7]
Molecular Formula C8H10D4N5O10P3 • xC6H15N[8]
Molecular Weight ~538.37 g/mol (varies with triethylamine salt stoichiometry)[7][8]
Form Typically an off-white solid[9]
Key Feature The active, diphosphorylated form of Adefovir. The triethylamine salt enhances stability and solubility.[9]

The Delivery Challenge: The Anionic Barrier

The primary obstacle to the intracellular delivery of nucleotide analogs like adefovir-d4 diphosphate is their strong negative charge. At physiological pH, the phosphate groups are deprotonated, resulting in a polyanionic molecule that is electrostatically repelled by the net-negative charge of the cell's plasma membrane. This prevents passive diffusion, the mechanism by which many small-molecule drugs enter cells.

[Fig. 1] The electrostatic barrier preventing passive diffusion of adefovir diphosphate. cluster_0 Extracellular Space cluster_1 Intracellular Space (Cytoplasm) Drug Adefovir-d4 Diphosphate (Highly Negative Charge) Membrane Cell Plasma Membrane (Lipid Bilayer - Net Negative Charge) Drug->Membrane Electrostatic Repulsion Target Viral DNA Polymerase

Caption: The highly anionic nature of Adefovir-d4 Diphosphate leads to electrostatic repulsion from the cell membrane.

To overcome this, active delivery strategies are required to neutralize the charge or temporarily permeabilize the membrane.

Protocol 1: Cationic Lipid-Mediated Transfection

This method utilizes cationic lipids which have a positively charged headgroup. These lipids spontaneously form complexes, called lipoplexes, with negatively charged molecules like adefovir-d4 diphosphate.[10] The overall positive charge of the lipoplex facilitates interaction with the cell membrane, and subsequent uptake occurs primarily through endocytosis.[11]

4.1 Principle of Action

The core principle is charge neutralization. The cationic lipid formulation encapsulates the anionic drug, creating a nanoparticle-like complex with a net positive surface charge. This complex is attracted to the cell surface, and its lipid nature promotes fusion with the plasma membrane or triggers endocytic uptake, ultimately releasing the cargo into the cytoplasm.

[Fig. 2] General workflow for cationic lipid-mediated delivery of Adefovir-d4 Diphosphate. cluster_workflow Lipofection Workflow Start 1. Prepare Drug & Lipid Complex 2. Mix to Form Lipoplexes (20 min incubation) Start->Complex Drug + Cationic Lipid Add 3. Add Complexes to Cells Complex->Add Incubate 4. Incubate Cells (4-48 hours) Add->Incubate Assay 5. Perform Downstream Assay Incubate->Assay

Caption: General workflow for cationic lipid-mediated delivery of Adefovir-d4 Diphosphate.

4.2 Materials and Reagents

  • Adefovir-d4 Diphosphate Triethylamine Salt

  • Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000/3000, FuGENE®, or similar)

  • Serum-free cell culture medium (e.g., Opti-MEM™ I)[12]

  • Target cells (e.g., HepG2, Huh7, or relevant cell line for viral studies)

  • Complete cell culture growth medium with serum

  • Sterile microcentrifuge tubes and cell culture plates (e.g., 24-well or 96-well)

4.3 Step-by-Step Protocol (24-well Plate Format)

This protocol is a starting point and must be optimized for your specific cell line and transfection reagent. Refer to the manufacturer's instructions for the chosen lipid reagent.[13]

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 80-90% confluency at the time of transfection. For HepG2 cells, this is typically 1.5 - 2.5 x 10^5 cells per well in 500 µL of complete growth medium.

  • Preparation of Drug Solution: Prepare a stock solution of Adefovir-d4 Diphosphate in sterile, nuclease-free water or PBS. For this protocol, we will aim for a final concentration of 10 µM in the well.

    • In a sterile microcentrifuge tube, dilute the required amount of drug stock into 50 µL of serum-free medium. Mix gently.

  • Preparation of Lipid Solution:

    • In a separate sterile microcentrifuge tube, dilute 1.0 µL of the cationic lipid reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[12]

  • Formation of Lipoplexes:

    • Combine the diluted drug solution with the diluted lipid solution. The total volume will be 100 µL.

    • Mix gently by flicking the tube and incubate for 20 minutes at room temperature to allow for complex formation.[12]

  • Transfection:

    • Gently add the 100 µL of lipoplex solution dropwise to the cells in the 24-well plate.

    • Gently rock the plate back and forth to ensure even distribution.[13]

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO₂ incubator. The required incubation time will depend on the downstream assay (typically 4 to 48 hours).

    • It is generally not necessary to change the medium, but if toxicity is observed, the medium can be replaced with fresh complete medium after 4-6 hours.

4.4 Optimization Parameters

ParameterRecommended RangeRationale
Lipid:Drug Ratio (µL:µg) 1:1 to 3:1Crucial for balancing delivery efficiency and cytotoxicity. Too little lipid results in poor complexing; too much is toxic to cells.
Final Drug Concentration 1 µM - 50 µMDependent on the compound's potency and the sensitivity of the downstream assay.
Cell Confluency 70% - 90%Ensures optimal cell health and a sufficient number of cells for uptake without being overgrown.

Protocol 2: Electroporation

Electroporation uses a controlled electrical pulse to create transient, nano-scale pores in the cell membrane.[14] This allows molecules that are otherwise membrane-impermeant, like adefovir-d4 diphosphate, to enter the cell directly from the surrounding buffer. This method is often more efficient for difficult-to-transfect cells but can result in higher cell mortality if not properly optimized.[15]

5.1 Principle of Action

The application of a high-voltage electrical field across the cell suspension disrupts the local structure of the lipid bilayer, creating temporary pores. During this period of increased permeability, molecules present in the electroporation buffer can move into the cytoplasm along their concentration gradient. The pores reseal rapidly after the pulse.

[Fig. 3] General workflow for electroporation-based delivery of Adefovir-d4 Diphosphate. cluster_workflow Electroporation Workflow Start 1. Harvest & Count Cells Mix 2. Resuspend Cells in Buffer with Drug Start->Mix Pulse 3. Apply Electrical Pulse in Cuvette Mix->Pulse Recover 4. Transfer to Culture Plate & Recover Pulse->Recover Assay 5. Perform Downstream Assay Recover->Assay

Caption: General workflow for electroporation-based delivery of Adefovir-d4 Diphosphate.

5.2 Materials and Reagents

  • Adefovir-d4 Diphosphate Triethylamine Salt

  • Electroporation system (e.g., Bio-Rad Gene Pulser, Lonza 4D-Nucleofector™)

  • Sterile electroporation cuvettes (e.g., 2 mm or 4 mm gap)[15]

  • Cell-type specific electroporation buffer (commercial kits are recommended for best results) or cytomix buffer.

  • Target cells in suspension

  • Pre-warmed complete cell culture growth medium

5.3 Step-by-Step Protocol (Example using a standard electroporator)

Optimization is critical for electroporation. Always start with the instrument manufacturer's recommended protocol for your specific cell line.

  • Cell Preparation: Harvest healthy, actively growing cells. Count the cells and centrifuge at a gentle speed (e.g., 100-200 x g for 5-10 minutes).

  • Resuspension: Carefully discard the supernatant and resuspend the cell pellet in the appropriate electroporation buffer at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Adding the Drug: Add the Adefovir-d4 Diphosphate stock solution to the 100 µL cell suspension to achieve the desired final concentration. Mix gently.

  • Electroporation:

    • Transfer the cell/drug mixture to a pre-chilled electroporation cuvette. Avoid bubbles.[16]

    • Place the cuvette into the electroporation chamber.

    • Apply the pre-determined electrical pulse. A common starting point for many mammalian cells is a square-wave pulse of 120-160 V for 10-20 ms.

  • Recovery:

    • Immediately after the pulse, remove the cuvette.

    • Add 500 µL of pre-warmed complete growth medium to the cuvette to gently resuspend the cells.

    • Transfer the entire volume to a well of a culture plate containing additional pre-warmed medium.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO₂ incubator for the desired period before analysis. Cell viability should be assessed 24 hours post-electroporation.

5.4 Optimization Parameters

ParameterRecommended RangeRationale
Voltage & Pulse Duration Cell-line dependentThe key trade-off between transfection efficiency and cell viability. Higher voltage/longer pulses increase permeability but also cell death.
Cell Density 1-10 x 10^6 cells/mLAffects the effective field strength experienced by each cell and overall yield.
Electroporation Buffer Use manufacturer's kitBuffer composition is critical for maintaining cell viability and membrane stability during and after the pulse.

Alternative Methods & Future Directions

While lipofection and electroporation are robust and widely accessible methods, other strategies can also be employed:

  • Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse the cell membrane.[17] Adefovir-d4 diphosphate can be either covalently conjugated to a CPP or non-covalently complexed with cationic CPPs for delivery.[18][19] This method can offer high efficiency with low toxicity but often requires significant upfront optimization of the peptide-cargo complex.

  • Nanoparticle-Based Carriers: Encapsulating the drug within polymeric or lipid nanoparticles can facilitate cellular uptake through endocytic pathways.[20][21] This approach offers the potential for targeted delivery by modifying the nanoparticle surface with specific ligands.[22]

Experimental Validation and Troubleshooting

Successful delivery must be validated. The use of the deuterated (d4) analog is ideal for this purpose.

  • Validation Method: After incubation, wash cells thoroughly with cold PBS, lyse the cells, and perform LC-MS/MS analysis on the cell lysate. The presence of the adefovir-d4 diphosphate peak will confirm successful intracellular delivery and allow for precise quantification.

  • Functional Validation: Perform a downstream functional assay, such as a viral replication assay or a polymerase activity assay, to confirm that the delivered compound is biologically active.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
High Cell Death - Lipid reagent toxicity- Electroporation settings too harsh- Decrease lipid concentration or change reagent- Titrate voltage and pulse duration downwards
Low Delivery Efficiency - Suboptimal lipid:drug ratio- Incorrect electroporation parameters- Low cell viability pre-transfection- Optimize the ratio as described in Table 4.4- Optimize pulse settings for your cell type- Use only healthy, mid-log phase cells
Inconsistent Results - Variable cell confluency/number- Incomplete mixing of reagents- Standardize cell seeding density and count cells before each experiment- Ensure proper and consistent mixing steps

References

  • Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]

  • What is the mechanism of Adefovir Dipivoxil? - Patsnap Synapse. Available at: [Link]

  • APO-ADEFOVIR. Available at: [Link]

  • Tenofovir/Adefovir Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]

  • Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Available at: [Link]

  • Nanoparticles-Based Nucleic Acid Delivery - CD Bioparticles. Available at: [Link]

  • An Efficient Electroporation Protocol Supporting In Vitro Studies of Oligodendrocyte Biology. Available at: [Link]

  • Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC. Available at: [Link]

  • Advances in Nanoparticle-based Delivery of Next Generation Peptide Nucleic Acids. Available at: [Link]

  • Delivery Systems for Peptides/Oligonucleotides and Lipophilic Nucleoside Analogs. Available at: [Link]

  • US9376468B2 - Cell penetrating peptides for intracellular delivery of molecules - Google Patents.
  • Nanoparticles-Based Oligonucleotides Delivery in Cancer: Role of Zebrafish as Animal Model - PMC. Available at: [Link]

  • Efficient Intracellular Delivery of Nucleic Acid Pharmaceuticals Using Cell-Penetrating Peptides | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Cell-penetrating peptides for the delivery of nucleic acids - PubMed. Available at: [Link]

  • Transfection into Chick Embryos in Ovo/Others by Electroporation | Application · Literature. Available at: [Link]

  • Cell-Penetrating Peptides: Emerging Tools for mRNA Delivery - MDPI. Available at: [Link]

  • The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA01084G - The Royal Society of Chemistry. Available at: [Link]

  • An electroporation protocol for efficient DNA transfection in PC12 cells - SciSpace. Available at: [Link]

  • Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure - PMC - NIH. Available at: [Link]

  • In Vitro Delivery of PMOs in Myoblasts by Electroporation - NCBI - NIH. Available at: [Link]

  • Endogenous Mechanisms for Nanoparticle-Based Nucleic Acid Delivery. Available at: [Link]

  • Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance - PMC. Available at: [Link]

  • adefovir phosphate triethylamine salt and its Impurities - Pharmaffiliates. Available at: [Link]

  • Adefovir | C8H12N5O4P | CID 60172 - PubChem - NIH. Available at: [Link]

  • Adefovir Phosphate Triethylamine Salt Impurities - Omsynth Lifesciences. Available at: [Link]

  • MIT Open Access Articles In vitro and ex vivo strategies for intracellular delivery. Available at: [Link]

  • Prodrug strategies in developing antiviral nucleoside analogs - RSC Publishing. Available at: [Link]

  • Adefovir Diphosphate Triethylamine Salt CAS#1346598-45-5 | Regulatory Information | GCIS-ChemRadar. Available at: [Link]

  • Lipofection Technology - Principle, Work & Use - OZ Biosciences. Available at: [Link]

  • Nucleotide analogue, method of synthesis of nucleotide analogue, use of nucleotide analogue, antiviral pro-nucleotide, pharmaceutical composition - SciSpace. Available at: [Link]

  • DNA Transfection Protocol - Lipofectamine 2000 - GenScript. Available at: [Link]

  • The Applications and Challenges of the Development of In Vitro Tumor Microenvironment Chips. Available at: [Link]

  • Current Challenges toward In Vitro Cellular Validation of Inorganic Nanoparticles - PMC. Available at: [Link]

  • Transfection Resource: Methods, Protocols, Techniques | Altogen Biosystems. Available at: [Link]

  • In vitro approach to predict post-translational phosphorylation response to mixtures. Available at: [Link]

  • Current Challenges toward In Vitro Cellular Validation of Inorganic Nanoparticles | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing extraction recovery of adefovir-d4 diphosphate from human plasma

Welcome to the Technical Support Center for Bioanalytical Workflows. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in bioanalysis: the extractio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioanalytical Workflows. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in bioanalysis: the extraction of highly polar, unstable nucleotide metabolites from complex biological matrices.

Extracting adefovir-d4 diphosphate (the isotopically labeled active metabolite of adefovir) from human plasma requires overcoming two primary hurdles: extreme hydrophilicity (which renders standard reversed-phase extraction useless) and ex vivo dephosphorylation by endogenous plasma phosphatases[1].

This guide abandons generic templates in favor of a causality-driven, self-validating methodology utilizing Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) .

Core Workflow: Weak Anion Exchange (WAX) SPE

To successfully extract adefovir-d4 diphosphate, we must exploit its strong negative charge. WAX SPE utilizes a mixed-mode polymeric sorbent with amine functional groups. By manipulating the pH during the load, wash, and elution phases, we can selectively isolate the diphosphate while washing away neutral lipids and cationic proteins[2].

WAX_SPE A Plasma Sample + Adefovir-d4-DP B Protein Precipitation (Cold 70% MeOH) A->B C WAX SPE Loading (pH 5.0 - 6.0) B->C D Washing Step (100% MeOH) C->D E Elution Step (5% NH4OH in MeOH) D->E F LC-MS/MS Analysis E->F

Workflow for Weak Anion Exchange (WAX) SPE of Adefovir-d4 Diphosphate.

Step-by-Step Optimized Methodology

This protocol is designed as a self-validating system; if followed precisely, it inherently prevents enzymatic degradation and matrix suppression.

  • Enzymatic Quenching & Protein Precipitation: Aliquot 100 µL of human plasma (pre-collected in K2EDTA tubes) into a pre-chilled microcentrifuge tube. Immediately add 300 µL of cold (-20°C) 70% Methanol.

    • Causality: EDTA chelates the Mg²⁺/Ca²⁺ ions required by endogenous phosphatases. The cold organic solvent instantly precipitates proteins and arrests any residual enzymatic activity[2].

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Dilution: Transfer the supernatant and dilute 1:1 with 50 mM Ammonium Acetate buffer (pH 5.5).

    • Causality: Diluting the organic content ensures the analyte partitions ionically rather than precipitating. The acidic pH guarantees that the WAX sorbent's amine groups are fully protonated (positively charged) to capture the anionic diphosphate.

  • SPE Conditioning: Condition a 30 mg/1 cc mixed-mode WAX SPE cartridge with 1 mL Methanol, followed by 1 mL of 50 mM Ammonium Acetate (pH 5.5).

  • Sample Loading: Load the diluted supernatant onto the cartridge at a controlled flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 50 mM Ammonium Acetate (pH 5.5) to remove unbound polar/cationic interferences.

  • Organic Wash (Critical Step): Wash with 1 mL of 100% Methanol.

    • Causality: This removes hydrophobic matrix components, specifically zwitterionic phospholipids that cause severe LC-MS/MS ion suppression. Because adefovir-d4 diphosphate is bound via strong ionic interactions, it remains locked on the sorbent during this pure organic wash[1].

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (>9.0) deprotonates the WAX sorbent, neutralizing its positive charge and releasing the anionic adefovir-d4 diphosphate[3].

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at a maximum of 30°C. Reconstitute in 100 µL of your LC-MS/MS mobile phase.

Quantitative Data Summary

The table below summarizes expected extraction recoveries based on field-proven analytical data for nucleotide analogs. Notice the stark difference in matrix effects when utilizing WAX SPE versus standard precipitation.

Extraction MethodologyTarget AnalyteBiological MatrixMean Absolute Recovery (%)Matrix Effect / Ion Suppression (%)Reference
Weak Anion Exchange (WAX) SPE Nucleotide DiphosphatesPlasma / PBMCs94.2 – 121.8%< 5%[2]
Standard Protein Precipitation (PPE) Adefovir (Parent)Human Plasma70.4 – 85.5%~5 – 7.5%[4]
Strong Anion Exchange (SAX) SPE Nucleotide TriphosphatesCell Lysates60.0 – 81.0%~ 10%[1]
Unoptimized PPE (No SPE clean-up) Nucleotide PhosphatesPlasma / PBMCs59.2 – 91.9%> 20% (High Suppression)[2]

Troubleshooting Guides & FAQs

Q: Why is my adefovir-d4 diphosphate recovery consistently lower than the parent adefovir when using standard protein precipitation? A: Adefovir-d4 diphosphate is highly polar and carries a strong negative charge at physiological pH. Standard protein precipitation (PPE) using pure acetonitrile often results in the co-precipitation of the highly charged nucleotide with plasma proteins, or it remains trapped in the aqueous-organic interface[4]. Furthermore, without immediate quenching, endogenous phosphatases in the plasma will rapidly hydrolyze the diphosphate moiety back to the monophosphate or parent adefovir[1].

Q: Why do you recommend Weak Anion Exchange (WAX) over Strong Anion Exchange (SAX) SPE? A: While SAX SPE strongly binds nucleotide diphosphates, it requires extremely high ionic strength solutions (e.g., 500 mM to 2000 mM KCl) to elute the analytes[1]. High-salt eluates are entirely incompatible with direct LC-MS/MS injection and require a secondary, tedious desalting step. WAX SPE allows for elution via a simple pH shift using volatile ammonium hydroxide, which is highly MS-friendly[2].

Q: My absolute recovery is <20%. What is going wrong during the SPE process? A: This is almost always a pH mismatch issue. If your loading buffer is too basic (pH > 7), the WAX sorbent loses its positive charge, and the adefovir-d4 diphosphate will flow directly into the waste during loading. Conversely, if your elution solvent is not basic enough (pH < 9), the analyte will remain permanently bound to the sorbent. Ensure your elution solvent is freshly prepared, as ammonia gas readily escapes from ammonium hydroxide solutions over time, lowering the pH.

Q: I am experiencing massive ion suppression in my LC-MS/MS chromatogram. How do I fix this? A: Ion suppression in plasma is primarily driven by endogenous phospholipids (e.g., phosphatidylcholines). During WAX SPE, the hydrophobic tails of these lipids can bind to the polymeric backbone of the sorbent. To eliminate this, you must ensure you are executing the 100% Methanol wash step (Step 7 in the protocol) before the high-pH elution step. The methanol disrupts hydrophobic interactions, washing away phospholipids while the adefovir-d4 diphosphate remains safely ionically bound[1].

Q: Can I speed up the evaporation step by increasing the nitrogen evaporator temperature to 50°C? A: No. Nucleotide diphosphates are thermally labile. Evaporating sample extracts to dryness at elevated temperatures will cause severe degradation and artifactual loss of the analyte[1]. Keep the nitrogen stream temperature at or below 30°C.

Diagnostic Decision Tree

Use the following logical framework to rapidly diagnose and resolve extraction failures in your laboratory.

Troubleshooting Start Issue: Low Recovery (<50%) Q1 Is Adefovir-d4 (parent) increasing in blank? Start->Q1 A1_Yes Phosphatase Degradation: Use EDTA & Cold Solvents Q1->A1_Yes Yes A1_No Check SPE Elution pH Q1->A1_No No Q2 Is Elution pH > 9.0? A1_No->Q2 A2_No Incomplete Elution: Increase NH4OH conc. Q2->A2_No No A2_Yes Check Matrix Effects (Phospholipid Suppression) Q2->A2_Yes Yes

Troubleshooting decision tree for resolving low adefovir-d4 diphosphate recovery.

Sources

Optimization

Technical Support Center: Adefovir-d4 Diphosphate Triethylamine Salt - Storage and Stability Guide

Welcome to the technical support guide for Adefovir-d4 Diphosphate Triethylamine Salt. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Adefovir-d4 Diphosphate Triethylamine Salt. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical analytical standard. Understanding the chemical nature of this nucleotide analog is paramount to preventing its degradation and ensuring the accuracy and reproducibility of your experimental results. This guide provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols for handling and quality control.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of adefovir-d4 diphosphate triethylamine salt.

Q1: What is the optimal temperature for long-term storage?

For maximal long-term stability, adefovir-d4 diphosphate triethylamine salt should be stored at -20°C or, ideally, -80°C . As a lyophilized powder, it exhibits excellent stability under these frozen conditions.[1][2] The lower temperature minimizes the rate of potential hydrolytic and enzymatic degradation pathways.

Q2: Should I store the compound as a dry powder or in solution?

The lyophilized (freeze-dried) powder is the most stable form for long-term storage.[1][3][4] In the absence of water, the primary pathways for degradation, such as hydrolysis of the phosphate backbone, are significantly inhibited. Once reconstituted into an aqueous solution, the compound becomes more susceptible to degradation. Therefore, it is recommended to only reconstitute the amount of material needed for your immediate experimental set.

Q3: I need to prepare a stock solution. What is the recommended solvent?

While the compound is soluble in water, using a buffered solution is strongly recommended for preparing stock solutions. The best choice is a sterile, nuclease-free buffer such as TE (Tris-EDTA) buffer at a pH of 7.5 to 8.0 .

Causality Explanation: Laboratory-grade deionized water can be slightly acidic (pH 5.5-6.5) due to dissolved atmospheric carbon dioxide.[4] This acidic environment can promote slow, acid-catalyzed degradation over time, particularly depurination, where the adenine base is cleaved from the molecule.[4][5] A buffer maintains a stable, slightly alkaline pH, which protects the integrity of the phosphate backbone and the glycosidic bond.

Q4: Why is it critical to aliquot my stock solution?

Repeated freeze-thaw cycles are detrimental to the stability of many biomolecules, including nucleotide analogs.[5] The formation of ice crystals can cause mechanical shearing and create localized changes in solute concentration, which can degrade the compound. To avoid this, it is best practice to dispense the stock solution into single-use aliquots.[2][4][5] This practice also minimizes the risk of contamination from repeated handling of the primary stock.

Q5: How can I visually or analytically determine if my compound has degraded?

Visual inspection is unreliable for detecting degradation, which occurs at a molecular level. The most definitive way to assess the purity and integrity of your adefovir-d4 diphosphate is through analytical chemistry techniques. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method to separate the parent compound from potential degradation products.[6] For higher sensitivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[7][8]

Section 2: Troubleshooting Guide

This guide helps diagnose and resolve common issues that may arise from improper storage or handling.

Issue: My experimental results are inconsistent, or the compound shows lower-than-expected activity.

This is a primary indicator of potential compound degradation. The loss of biological or analytical activity can often be traced back to specific chemical changes.

  • Possible Cause 1: Hydrolysis of the Diphosphate Chain.

    • Mechanism: The pyrophosphate bond is susceptible to hydrolysis, which can cleave the terminal phosphate group, resulting in the formation of adefovir-d4 monophosphate and inorganic phosphate. This change in the molecule's phosphorylation state will alter its function and chromatographic retention time.

    • Solution: Verify the integrity of your sample using the QC Protocol for Purity Analysis by RP-HPLC outlined in Section 3. Review your storage and handling procedures, ensuring you are using a proper buffer and avoiding excessive freeze-thaw cycles.

  • Possible Cause 2: Depurination.

    • Mechanism: In slightly acidic conditions, the bond connecting the adenine base to the rest of the molecule can be broken. This results in an abasic site and a free adenine base, rendering the molecule inactive.

    • Solution: This is most common in unbuffered aqueous solutions. Immediately switch to a buffered solvent (e.g., TE buffer, pH 7.5-8.0) for all future reconstitutions. The purity of the affected stock should be checked via HPLC.

Issue: The measured pH of my reconstituted stock solution is acidic.

  • Possible Cause: Loss of the Triethylamine Counterion.

    • Mechanism: The triethylammonium cation (TEAH+) is associated with the acidic phosphate groups, enhancing solubility in organic solvents and improving stability.[9][10] This cation can be inadvertently removed during certain laboratory procedures, such as evaporation from high-boiling point solvents, converting the salt into its more acidic free-acid form.[10]

    • Solution: Prevention is the best approach. Avoid solvent evaporation steps after reconstitution. If you suspect the counterion has been lost, the stability of the compound may be compromised. It is best to use a fresh vial. While re-introducing the cation is possible via lyophilization from a triethylamine-enriched solution, this is a complex procedure that risks further degradation.[10]

Section 3: Best Practices & Protocols

This section provides a summary of storage conditions and a detailed protocol for quality control.

Data Presentation: Recommended Storage Conditions
Form Temperature Solvent/Medium Recommended Duration Key Considerations
Lyophilized Powder -20°C to -80°CN/A (Dry Solid)> 2 yearsMost stable form. Protect from moisture.
Stock Solution -20°C to -80°CTE Buffer (pH 7.5-8.0)Up to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[2][5]
Working Aliquot 4°CTE Buffer (pH 7.5-8.0)< 2 weeksFor active, ongoing experiments. Protect from light.[4]
Experimental Protocol: Quality Control Purity Analysis by RP-HPLC

This protocol is a self-validating system to confirm the integrity of your adefovir-d4 diphosphate. It is adapted from established methods for analyzing adefovir and its analogs.[6]

Objective: To separate and quantify adefovir-d4 diphosphate from its potential degradation products (e.g., adefovir-d4 monophosphate).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM citrate buffer, pH adjusted to 5.2

  • Mobile Phase B: Acetonitrile

  • Adefovir-d4 diphosphate sample (reconstituted in Mobile Phase A)

Methodology:

  • Sample Preparation:

    • Carefully reconstitute a small, known quantity of lyophilized adefovir-d4 diphosphate triethylamine salt in Mobile Phase A to a final concentration of approximately 10 µg/mL.

    • Vortex gently to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25°C (Ambient)

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-10 min: Linear gradient to 60% A, 40% B

      • 10-12 min: Hold at 60% A, 40% B

      • 12-13 min: Linear gradient back to 95% A, 5% B

      • 13-18 min: Re-equilibration at 95% A, 5% B

  • Data Analysis:

    • Integrate the peak area of all detected peaks.

    • The purity is calculated as: (Peak Area of Adefovir-d4 Diphosphate / Total Peak Area of All Peaks) * 100%.

    • A high-purity sample should exhibit a single, sharp major peak. The appearance of significant secondary peaks, particularly at earlier retention times, may indicate hydrolysis to the monophosphate form.

Section 4: Visualization of Pathways and Workflows

Diagram 1: Potential Degradation Pathways

G cluster_main Adefovir-d4 Diphosphate cluster_deg1 Hydrolysis cluster_deg2 Depurination (Acid-Catalyzed) A Adenine-d4-R-P-P B Adenine-d4-R-P A->B H₂O C Inorganic Phosphate (Pi) D Free Adenine-d4 A->D H₂O, H⁺ E Abasic Moiety (R-P-P)

Caption: Key degradation pathways for adefovir-d4 diphosphate.

Diagram 2: Recommended Handling Workflow

G start Receive Lyophilized Product storage Store at -80°C (Long-Term) start->storage reconstitute Reconstitute in TE Buffer (pH 7.5-8.0) storage->reconstitute qc_check Optional: Perform RP-HPLC QC Check reconstitute->qc_check aliquot Dispense into Single-Use Aliquots qc_check->aliquot If Purity >95% storage_aliquot Store Aliquots at -80°C aliquot->storage_aliquot use Thaw One Aliquot for Experiment storage_aliquot->use end Use in Assay use->end

Caption: Best-practice workflow for handling and storage.

References

  • Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements - PMC. (n.d.).
  • What is the mechanism of Adefovir Dipivoxil? - Patsnap Synapse. (2024, July 17).
  • Tenofovir/Adefovir Pathway, Pharmacokinetics - ClinPGx. (n.d.).
  • Adefovir Phosphate Triethylamine Salt Impurities - Omsynth Lifesciences. (n.d.).
  • A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil in Bulk and Tablet Dosage Form - PMC. (n.d.).
  • Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil - Science Alert. (n.d.).
  • Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC. (n.d.).
  • Metabolic Activation of Pradefovir by CYP3A4 and Its Potential as an Inhibitor or Inducer - PMC. (n.d.).
  • Adefovir Diphosphate Triethylamine Salt | CAS 1346598-45-5 - Veeprho. (n.d.).
  • Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed. (n.d.).
  • Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis - ASM Journals. (n.d.).
  • adefovir phosphate triethylamine salt and its Impurities - Pharmaffiliates. (n.d.).
  • The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC. (2014, December 27).
  • Enhanced dissolution and stability of adefovir dipivoxil by cocrystal formation - PubMed. (2011, April 15).
  • Oligonucleotide Handling & Stability - Sigma-Aldrich. (n.d.).
  • Technical Considerations for Use of Oligonucleotide Solution API - PMC. (n.d.).
  • Reconstitution of Chromatin by Stepwise Salt Dialysis - PMC. (n.d.).
  • Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC. (n.d.).
  • Adefovir Diphosphate Triethylamine Salt CAS#1346598-45-5 | FCMD | Food Contact Materials Regulations Database - ChemRadar. (n.d.).
  • Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques - PMC. (n.d.).
  • Stability and Storage of Oligonucleotides - Bio-Synthesis. (2020, November 20).
  • Impurity Profiling And Quantification Of Selected Anti-HIV Drugs in Their Dosage Forms By Chromatography Technique By: - Amazon S3. (2025, November 28).
  • Nucleic Acids Book - Storage of oligonucleotides - ATDBio. (n.d.).
  • Analytical methods development for the measurement of physico-chemical parameters of a new antiviral in pre-clinical stage | Poster Board #715. (n.d.).
  • Nucleotide Compound Library - TargetMol. (n.d.).
  • Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC. (n.d.).
  • Guidebook for the Synthesis of Oligonucleotides - Chemie Brunschwig. (n.d.).
  • Unnatural Nucleotides: Exploring the Information Storage System of DNA - Fortune Journals. (2022, November 4).

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of Adefovir-d4 Diphosphate Triethylamine Salt

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals utilizing adefovir-d4 diphosphate triethylamine (TEA) salt as a stabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals utilizing adefovir-d4 diphosphate triethylamine (TEA) salt as a stable isotope-labeled internal standard or in vitro mechanistic probe.

Adefovir diphosphate is the active intracellular metabolite responsible for inhibiting HBV DNA polymerase[1]. Because the diphosphate moiety is highly polar and negatively charged, it is frequently supplied as a triethylamine (TEA) salt. Triethylamine acts as a volatile counterion to neutralize the acidic phosphate groups, improve handling properties, and enhance solubility in LC-MS compatible solvent systems[2]. However, subtle shifts in pH, solvent dielectric constants, or trace metal contamination can lead to catastrophic precipitation or degradation.

Part 1: Diagnostic Workflow

Before altering your experimental protocol, use the following logic tree to diagnose the root cause of your solubility failure.

SolubilityWorkflow Start Solubility Issue Detected CheckSolvent Assess Solvent System (Organic vs. Aqueous) Start->CheckSolvent IsOrganic Organic > 70%? CheckSolvent->IsOrganic ReduceOrg Increase Aqueous Phase (Use TEAA Buffer) IsOrganic->ReduceOrg Yes CheckBuffer Check Buffer Composition IsOrganic->CheckBuffer No HasMetals Contains Mg²⁺/Ca²⁺? CheckBuffer->HasMetals AddEDTA Add 1-5 mM EDTA or Use Metal-Free Water HasMetals->AddEDTA Yes CheckPH Check Solution pH HasMetals->CheckPH No IsAcidic pH < 5.0 or > 9.0? CheckPH->IsAcidic AdjustPH Adjust to pH 7.0-8.0 (Optimal for TEA Salt) IsAcidic->AdjustPH Yes Degradation Perform LC-MS/MS to Check for Hydrolysis IsAcidic->Degradation No

Diagnostic workflow for resolving adefovir-d4 diphosphate TEA salt issues.

Part 2: Physicochemical & Solubility Profile

Understanding the thermodynamics of your analyte prevents empirical guessing. The TEA counterion provides a delicate balance: it increases organic solubility compared to sodium salts but remains fundamentally amphiphilic.

Solvent SystemSolubility StatusMechanistic Rationale
100% Water (pH 7.5) Highly Soluble (>50 mg/mL)High dielectric constant fully solvates the highly polar TEA-diphosphate ion pairs.
100% DMSO SolubleStrong dipole moment coordinates with the nucleotide base and phosphate backbone[3].
50:50 Methanol:Water SolubleSufficient aqueous content maintains hydration spheres around the phosphate groups.
>80% Acetonitrile Insoluble (Precipitates)Low dielectric constant fails to overcome electrostatic attraction, causing aggregation.
Buffer with >2mM Mg²⁺ Insoluble (Precipitates)Divalent cations displace TEA, forming insoluble coordination polymers with the diphosphate.

Part 3: Troubleshooting Guides & Protocols

Issue 1: "Why does my adefovir-d4 diphosphate TEA salt precipitate when I prepare my LC-MS standard curve in acetonitrile?"

Mechanistic Causality: While triethylamine improves organic solubility, the core diphosphate remains extremely polar. In low-dielectric environments (like >80% acetonitrile), the energetic penalty of solvating the charged phosphate groups exceeds the solvation energy. This causes the TEA-diphosphate ion pairs to aggregate and crash out of solution.

Self-Validating Protocol: Resolving Organic Crash

  • Initial Solubilization: Dissolve the adefovir-d4 diphosphate TEA salt powder entirely in 100% LC-MS grade water or 100 mM Triethylammonium acetate (TEAA) buffer (pH 7.0) to create a concentrated stock (e.g., 1 mg/mL). Establishing complete hydration of the phosphate groups before introducing organic solvents prevents initial nucleation.

  • Gradual Organic Addition: Slowly titrate the organic solvent (Methanol or Acetonitrile) into the aqueous stock while vortexing. Never exceed a final organic concentration of 50% for your working solutions.

  • Validation Step: Centrifuge the final mixture at 14,000 x g for 10 minutes at 4°C. Carefully decant the supernatant and inspect the bottom of the tube under a bright light. If a microscopic white pellet is present, your organic ratio is still too high. If clear, proceed to LC-MS/MS analysis[4].

Issue 2: "I spiked the adefovir-d4 standard into my cell lysate buffer, but I'm losing >80% of my signal. Is it crashing out?"

Mechanistic Causality: Divalent cations (Mg²⁺, Ca²⁺, Mn²⁺) present in biological matrices or lysis buffers have a high charge density. They outcompete the monovalent triethylammonium ions, coordinating tightly with the diphosphate oxygens to form highly insoluble metal-nucleotide complexes.

Self-Validating Protocol: Eliminating Metal Complexation

  • Buffer Audit: Review your assay buffer formulation. If it contains MgCl₂ or CaCl₂ (common in polymerase assays), you must separate the adefovir-d4 spike-in step from the metal addition step.

  • Chelation Pre-treatment: Add 5 mM EDTA to your extraction buffer prior to spiking in the adefovir-d4 standard. EDTA has a higher binding affinity for divalent cations than the nucleotide diphosphate, protecting the adefovir-d4 from metal-induced precipitation.

  • Validation Step: Run a comparative LC-MS/MS injection of your sample extracted with and without EDTA. A >20% increase in the adefovir-d4 peak area in the EDTA-treated sample confirms that metal complexation was the root cause of your signal loss.

Issue 3: "My aqueous stock solution was clear yesterday, but today my assay results are inconsistent. What happened?"

Mechanistic Causality: Diphosphate anhydride bonds are thermodynamically unstable and prone to hydrolysis, especially at pH < 5.0 or > 9.0. What appears as a "solubility drop" or signal loss is often the degradation of adefovir-d4 diphosphate into adefovir-d4 monophosphate or adefovir-d4 base[3], which have entirely different chromatographic retention times and ionization efficiencies.

Self-Validating Protocol: Differentiating Hydrolysis from Insolubility

  • pH Verification: Measure the pH of your stock solution. Ensure it is buffered strictly between 7.0 and 8.0.

  • LC-MS/MS Diagnostic Run: Inject the problematic solution into the LC-MS. Monitor the Multiple Reaction Monitoring (MRM) transitions for all three species: adefovir-d4 diphosphate, adefovir-d4 monophosphate, and adefovir-d4 base.

  • Validation Step: If the peak for adefovir-d4 base or monophosphate is dominant relative to the diphosphate, your compound hasn't precipitated; it has degraded. Discard the stock, aliquot future batches into single-use vials, and store at -80°C to prevent hydrolysis.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I convert the TEA salt to a sodium salt to improve aqueous solubility? A: While converting to a sodium salt via cation-exchange chromatography will marginally increase aqueous solubility, it is highly discouraged for LC-MS applications. Sodium salts cause severe ion suppression in the mass spectrometer source and lead to the formation of multiple [M+Na]+ adducts, ruining the quantitative accuracy of adefovir-d4 as an internal standard[4]. Stick to the TEA salt and manage the organic/aqueous ratio.

Q: Why is my adefovir-d4 diphosphate TEA salt turning into a sticky gum inside the vial? A: TEA salts of nucleotides are notoriously hygroscopic. When exposed to ambient humidity, the salt rapidly absorbs water from the air, forming a viscous, gum-like hydrate. Researchers often mistake this for "insolubility" because the gum dissolves much slower than a dry powder. Solution: Always equilibrate the sealed vial to room temperature in a desiccator before opening to prevent condensation, and dissolve the gum completely by vortexing in a TEAA buffer for at least 5 minutes.

Q: Is it safe to use glass vials for storage? A: Avoid standard borosilicate glass for long-term storage of dilute nucleotide diphosphates. Glass surfaces can leach trace metal ions (like calcium) and provide active sites for non-specific binding or precipitation. Always use low-bind polypropylene tubes for stock solutions.

References

  • PubChem - Adefovir | C8H12N5O4P | CID 60172 Source: National Institutes of Health (NIH) URL:[Link]

  • Adefovir Phosphate Triethylamine Salt Impurities Source: Omsynth Lifesciences URL:[Link]

Sources

Optimization

Technical Support Center: Triethylamine (TEA) Adduct Troubleshooting in Nucleotide Mass Spectrometry

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers and drug development professionals facing signal suppression and spectral complexity due to triethylamine (TEA) salt addu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers and drug development professionals facing signal suppression and spectral complexity due to triethylamine (TEA) salt adducts during the LC-MS/MS analysis of adefovir-d4 diphosphate.

As a highly polar, stable isotope-labeled active metabolite containing multiple phosphate/phosphonate groups, adefovir-d4 diphosphate is particularly susceptible to forming strong electrostatic ion pairs with tertiary amines like TEA. Below is a comprehensive, self-validating technical guide to diagnosing, mitigating, and eliminating these adducts.

The Causality of TEA Adduct Formation

Why does TEA suppress your signal? Adefovir-d4 diphosphate possesses a polyanionic backbone at physiological and typical LC pH levels. TEA (pKa ~10.75) is fully protonated under these conditions, forming a strong non-covalent electrostatic ion pair with the negative phosphate groups[1].

During electrospray ionization (ESI), the droplet undergoes desolvation. If the binding energy of the TEA-phosphate complex exceeds the thermal and electrical energy applied in the MS source, the complex survives into the gas phase. This splits the analyte's ion current across multiple high-mass adduct species (e.g., [M−2H+TEA]− ), drastically reducing the intensity of the target deprotonated molecular ion ( [M−H]− ) and complicating quantification[2].

Mechanism N1 Polyanionic Phosphates N3 Non-Covalent Ion Pair N1->N3 N2 TEA Cation (m/z 102) N2->N3 N4 ESI Droplet Evaporation N3->N4 N5 Adduct Signal Suppression N4->N5 Low Energy N6 HFIP / High DP Energy N4->N6 Optimization N7 Gas-Phase Dissociation N6->N7

Mechanism of TEA adduct formation and gas-phase dissociation in ESI-MS.

Diagnostic Data: Identifying Adduct Signatures

Before applying corrective workflows, verify the extent of TEA adduction by scanning for the specific mass shifts outlined in Table 1.

Table 1: Mass Spectrometry Diagnostic Profile for Adefovir-d4 Diphosphate (Negative ESI)

Analyte SpeciesIonization StateExpected m/zDiagnostic IndicatorPrimary Resolution Strategy
Native Analyte [M−H]− ~436.0Base peak in optimized MSN/A (Target Ion)
Single TEA Adduct [M−2H+TEA]− ~537.1+101.1 Da mass shiftIncrease In-Source Fragmentation
Double TEA Adduct [M−3H+2TEA]− ~638.2+202.2 Da mass shiftCation Exchange / HILIC
Sodium Adduct (Control) [M−2H+Na]− ~458.0+22.0 Da mass shiftSwitch to LC-MS grade solvents[3]

Troubleshooting Workflows & Methodologies

Workflow A Adefovir-d4 Diphosphate Sample (TEA Contaminated) B Select Analytical Pathway A->B C Direct Infusion MS B->C D LC-MS/MS Analysis B->D E Offline Cation Exchange (Dowex NH4+ Form) C->E F HILIC Separation (Ammonium Acetate) D->F Polar Retention G IP-RPLC Separation (TEA/HFIP Buffer) D->G Isomer Resolution H Optimize In-Source Fragmentation (ISF) E->H F->H G->H I Adduct-Free MS Spectra ([M-H]- at m/z ~436) H->I

Troubleshooting workflow for TEA adduct removal in nucleotide MS analysis.
Workflow A: Pre-Analytical Desalting via Cation Exchange (For Direct Infusion)

If you are performing direct infusion MS and your sample is heavily contaminated with TEA from synthesis or purification buffers, you must physically remove the TEA cation. Strong cation exchange (CEX) resins effectively trap the positively charged TEA while the polyanionic adefovir-d4 diphosphate passes through in the void volume[1].

Step-by-Step Methodology:

  • Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50WX8) in 50% methanol/water.

  • Column Packing: Pack 100 µL of the resin bed into a micro-spin column.

  • Conditioning: Wash the resin with 3 × 500 µL of 100 mM Ammonium Acetate to convert the resin to the NH4+​ form, followed by 3 × 500 µL of LC-MS grade water[3].

  • Sample Loading: Apply 50 µL of the TEA-contaminated adefovir-d4 diphosphate sample.

  • Elution: Centrifuge at 1,000 x g for 1 minute. Wash with an additional 50 µL of water. Collect the combined flow-through.

  • Self-Validation: Inject the flow-through into the MS. The ratio of the native peak (m/z 436) to the TEA adduct (m/z 537) should now exceed 50:1.

Workflow B: Chromatographic Optimization (HILIC vs. IP-RPLC)

If LC separation is required prior to MS, the choice of mobile phase is the most critical factor in adduct suppression.

Option 1: HILIC (Recommended for absolute TEA elimination) Hydrophilic Interaction Liquid Chromatography (HILIC) retains highly polar compounds without the need for ion-pairing reagents, completely eliminating TEA from the system[4].

  • Column: ACQUITY UPLC BEH HILIC (1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water (pH 6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 85% B, ramp down to 40% B over 5 minutes to elute the diphosphate.

Option 2: IP-RPLC with TEA/HFIP (If reversed-phase is mandatory) If you must use Ion-Pairing Reversed-Phase LC (IP-RPLC), traditional high-concentration TEAA (Triethylammonium acetate) buffers will cause massive signal suppression. Instead, use a tightly controlled mixture of TEA and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP acts as a dynamic pH modifier and gas-phase proton donor, forcing the dissociation of the TEA-phosphate pair during desolvation[2],[5].

  • Mobile Phase Preparation: Mix 200 mM HFIP and 8 mM TEA in LC-MS grade water[5]. Causality note: This specific ratio provides enough TEA for chromatographic retention while utilizing the high concentration of HFIP to maximize MS signal and strip adducts[5].

  • Self-Validation: Monitor the baseline MS signal. If m/z 537 persists, incrementally increase HFIP concentration up to 400 mM[6].

Workflow C: Mass Spectrometer Source Tuning

Regardless of the sample prep or LC method, residual adducts can be dissociated in the intermediate pressure region of the mass spectrometer using In-Source Fragmentation (ISF)[7].

Step-by-Step Methodology:

  • Infuse Sample: Continuously infuse the adefovir-d4 diphosphate sample at 10 µL/min.

  • Monitor Transitions: Set the MS to monitor m/z 537 (Adduct) and m/z 436 (Native).

  • Ramp Declustering Potential (DP) / Cone Voltage: Gradually increase the DP/Cone Voltage from 20 V to 100 V.

  • Optimize: You will observe the m/z 537 signal decrease as the m/z 436 signal increases. Set the voltage to the exact point where the native signal reaches its maximum before true covalent fragmentation (e.g., loss of a phosphate group) begins.

Frequently Asked Questions (FAQs)

Q: I switched to the TEA/HFIP buffer, but I am now seeing sodium adducts (m/z 458). Why? A: HFIP is highly efficient at stripping TEA, but it can unmask underlying alkali metal contamination. TEA often outcompetes sodium for phosphate binding. Once TEA is removed, trace sodium from lower-grade solvents or glassware binds to the analyte. Ensure you are using strictly LC-MS grade solvents and polypropylene vials, not borosilicate glass[3].

Q: Can I use a different amine instead of TEA to reduce adducts? A: Yes. Research indicates that substituting TEA with alternative alkylamines, such as hexylamine (HA) or dibutylamine (DBA), can alter the hydrogen-bonding dynamics and volatility during ESI. These alternatives often yield cleaner spectra with fewer high-mass adducts and lower charge states compared to standard TEA[6],[7].

Q: Does column temperature affect TEA adduct formation in IP-RPLC? A: Indirectly, yes. Higher column temperatures (e.g., 50–60 °C) improve mass transfer and peak shape for oligonucleotides and polyphosphates, allowing you to use lower concentrations of TEA in the mobile phase to achieve the same resolution. Lower TEA concentration directly translates to fewer adducts in the MS source[5].

References

  • Huber, C., & Buchmeiser, M. (1998). On-Line Cation Exchange for Suppression of Adduct Formation in Negative-Ion Electrospray Mass Spectrometry of Nucleic Acids. Analytical Chemistry. URL:[Link]

  • Xiong, Z., et al. (2010). Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the determination of adefovir in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B. URL:[Link]

  • Nshanian, M., et al. (2022). Novel Mobile Phase to Control Charge States and Metal Adducts in the LC/MS for mRNA Characterization Assays. ACS Omega. URL:[Link]

  • Agilent Technologies. (2018). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. URL:[Link]

  • McGivney, J., et al. (2025). LC-MS analysis of RNA through hydrogen bonding of alkylamines. bioRxiv. URL:[Link]

  • Gilar, M., et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. PMC / Journal of Chromatography A. URL:[Link]

  • Spectroscopy Online. (2026). Improving Oligonucleotide Sensitivity and Separation for LC-MS Applications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Response of Adefovir-d4 Diphosphate and Unlabeled Adefovir Diphosphate

For researchers, scientists, and drug development professionals engaged in antiviral research and bioanalysis, the accurate quantification of intracellular drug metabolites is paramount. Adefovir, a cornerstone therapy f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in antiviral research and bioanalysis, the accurate quantification of intracellular drug metabolites is paramount. Adefovir, a cornerstone therapy for chronic hepatitis B, exerts its antiviral activity after intracellular phosphorylation to its active form, adefovir diphosphate.[1][2][3] The "gold standard" for quantifying such analytes in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[4][5] A critical component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically almost identical to the analyte but has a different mass, allowing for precise quantification by correcting for variability during sample processing and analysis.[6][7]

This guide provides an in-depth technical comparison of the LC-MS response of adefovir-d4 diphosphate, a deuterated SIL-IS, and its unlabeled counterpart, adefovir diphosphate. We will explore the theoretical underpinnings and practical implications of using a deuterated internal standard for the bioanalysis of this critical antiviral metabolite.

The Foundational Role of Adefovir Diphosphate and its Deuterated Analog

Adefovir is an acyclic nucleotide analog of adenosine monophosphate.[3] Upon entering the cell, it is phosphorylated by cellular kinases to adefovir diphosphate, which acts as a competitive inhibitor of the viral DNA polymerase, leading to chain termination of the viral DNA and halting replication.[2][3]

To accurately measure the intracellular concentration of adefovir diphosphate, a reliable internal standard is essential. Adefovir-d4 diphosphate, where four hydrogen atoms on the ethoxyethyl side chain are replaced with deuterium, serves this purpose.

CompoundChemical FormulaMolecular Weight ( g/mol )
AdefovirC₈H₁₂N₅O₄P273.19[8]
Adefovir-d4C₈H₈D₄N₅O₄P277.21[9][10][11]
Adefovir DiphosphateC₈H₁₄N₅O₁₀P₃433.15[12]
Adefovir-d4 Diphosphate C₈H₁₀D₄N₅O₁₀P₃ ~437.17

Note: The molecular weight of Adefovir-d4 Diphosphate is calculated based on the addition of two phosphate groups (PO₃H) to Adefovir-d4 and may vary slightly based on the exact isotopic purity.

Experimental Workflow for Comparative LC-MS/MS Analysis

The following diagram and protocol outline a typical workflow for comparing the LC-MS/MS response of adefovir diphosphate and adefovir-d4 diphosphate in a biological matrix, such as peripheral blood mononuclear cells (PBMCs).

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_lysis Cell Lysis (e.g., with methanol) protein_precipitation Protein Precipitation (e.g., with perchloric acid) cell_lysis->protein_precipitation Release intracellular components neutralization Neutralization (e.g., with potassium carbonate) protein_precipitation->neutralization Remove proteins spe Solid Phase Extraction (SPE) (e.g., anion exchange) neutralization->spe Adjust pH reconstitution Reconstitution (in mobile phase) spe->reconstitution Purify and concentrate analytes lc_separation UPLC Separation (Reversed-Phase or HILIC) reconstitution->lc_separation Prepare for injection ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection Separate analytes peak_integration Peak Integration & Comparison ms_detection->peak_integration Detect and quantify response_ratio Response Ratio Calculation peak_integration->response_ratio Evaluate relative response

Sources

Comparative

The Gold Standard in Nucleotide Bioanalysis: A Comparative Validation Guide to Adefovir-d4 Diphosphate Triethylamine Salt as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiviral drug development, the accurate quantification of active metabolites is paramount to understanding a drug's efficacy and safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug development, the accurate quantification of active metabolites is paramount to understanding a drug's efficacy and safety profile. Adefovir, an acyclic nucleoside phosphonate, and its active intracellular metabolite, adefovir diphosphate, are prime examples where rigorous bioanalytical methods are crucial.[1][2][3] The lynchpin of a reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the internal standard (IS), a compound added in a known quantity to samples to correct for analytical variability.[4][5]

This guide provides an in-depth, objective comparison of adefovir-d4 diphosphate triethylamine salt as an internal standard against other potential alternatives for the bioanalysis of adefovir diphosphate. We will delve into the rationale behind experimental choices and provide detailed protocols, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7][8][9][10][11][12]

The Critical Role of an Internal Standard in Adefovir Diphosphate Bioanalysis

The bioanalysis of nucleotide analogs like adefovir diphosphate presents unique challenges. These molecules are highly polar and can be prone to enzymatic degradation, leading to variability during sample preparation and analysis.[13] An internal standard is introduced to normalize for these variations, ensuring the accuracy and precision of the final concentration measurement.[4][14] The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[15]

Comparative Analysis: Adefovir-d4 Diphosphate vs. Alternative Internal Standards

The selection of an appropriate internal standard is a critical decision in method development. While various compounds could theoretically be used, a stable isotope-labeled (SIL) internal standard, such as adefovir-d4 diphosphate, is widely considered the "gold standard".[4][14][16][17][18] Let's explore why.

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Adefovir-d4 Diphosphate - Nearly identical chemical and physical properties to the analyte, ensuring co-elution and similar ionization efficiency.[4] - Compensates effectively for matrix effects and variations in extraction recovery.[4] - Recommended by regulatory guidelines for its ability to improve data quality.[14][18]- Higher cost of synthesis. - Potential for isotopic interference if not sufficiently pure.
Structural Analog Tenofovir Diphosphate- Structurally similar to adefovir diphosphate. - May be more readily available and cost-effective than a SIL-IS.- Differences in physicochemical properties can lead to variations in extraction recovery and chromatographic retention time. - May not fully compensate for matrix effects, potentially compromising accuracy.[19]
Non-Isotopically Labeled Analyte Adefovir Diphosphate- Identical chemical properties.- Cannot be distinguished from the endogenous analyte by mass spectrometry, making it unsuitable for this application.

As the table illustrates, adefovir-d4 diphosphate offers the most robust and reliable performance due to its near-identical properties to the analyte of interest. The deuterium labeling provides the necessary mass shift for detection by mass spectrometry without significantly altering its chemical behavior.[16]

Bioanalytical Method Validation of Adefovir-d4 Diphosphate: A Step-by-Step Protocol

A full validation of the bioanalytical method is essential to demonstrate its suitability for its intended purpose.[6][7] The following protocols are based on the principles outlined in the FDA and ICH M10 guidelines.[6][9][10][11]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation spiking Spike Blank Matrix with Analyte & IS extraction Protein Precipitation / SPE spiking->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Inject Sample evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration validation Assess Validation Parameters calibration->validation

Sources

Validation

A Comparative Guide to the Isotopic Purity and Stability of Adefovir-d4 Diphosphate Triethylamine Salt

For researchers, scientists, and drug development professionals engaged in bioanalytical studies involving adefovir, the selection of an appropriate internal standard is a critical determinant of assay accuracy and relia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in bioanalytical studies involving adefovir, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an in-depth technical comparison of adefovir-d4 diphosphate triethylamine salt, focusing on its isotopic purity and stability, essential attributes for a robust internal standard in quantitative bioanalysis. We will explore the experimental methodologies for characterizing these parameters and compare its performance with other potential alternatives.

The Critical Role of Stable Isotope-Labeled Internal Standards in Adefovir Bioanalysis

Adefovir is an acyclic nucleotide analog of adenosine monophosphate used in the treatment of chronic hepatitis B.[1] Its active form, adefovir diphosphate, inhibits viral DNA polymerase.[2] Accurate quantification of adefovir in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. The "gold standard" for such quantitative mass spectrometry-based bioanalysis is the use of a stable isotope-labeled (SIL) internal standard.[3] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] This near-identical physicochemical behavior allows the SIL internal standard to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to improved accuracy and precision.[3]

Adefovir-d4 diphosphate triethylamine salt is a commonly used SIL internal standard for adefovir. The deuterium labeling introduces a 4 Dalton mass difference, allowing for clear differentiation from the unlabeled analyte by mass spectrometry. The triethylamine salt form is often used to improve the stability and solubility of the diphosphate moiety.[4]

Isotopic Purity Analysis: Ensuring the Integrity of the Internal Standard

The isotopic purity of a deuterated compound is a crucial parameter, as the presence of unlabeled or partially labeled species can interfere with the quantification of the analyte.[5][6] It is practically impossible to synthesize a compound with 100% isotopic purity, resulting in a distribution of isotopologues (molecules with the same chemical formula but different isotopic compositions).[7] Therefore, a thorough characterization of the isotopic distribution is essential.

Experimental Protocol: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the isotopic purity of labeled compounds by distinguishing between different H/D isotopologues.[5]

Methodology:

  • Sample Preparation: Prepare a solution of adefovir-d4 diphosphate triethylamine salt in a suitable solvent (e.g., methanol/water).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire full-scan mass spectra in the appropriate mass range to encompass all potential isotopologues (d0 to d4).

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue (M, M+1, M+2, M+3, M+4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each species.

    • Correct for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) to accurately determine the contribution of deuterium labeling.[8]

Data Presentation: Isotopologue Distribution of Adefovir-d4 Diphosphate

The following table presents a typical, albeit hypothetical, isotopologue distribution for a batch of adefovir-d4 diphosphate triethylamine salt.

IsotopologueRelative Abundance (%)
d498.5
d31.2
d20.2
d1<0.1
d0 (unlabeled)<0.1

Interpretation: A high percentage of the d4 species is desirable, indicating high isotopic enrichment. The presence of lower deuterated species should be minimal to avoid any potential interference with the quantification of endogenous adefovir.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing cluster_result Result prep Dissolve Adefovir-d4 in Solvent hrms Acquire Full Scan Mass Spectra prep->hrms Inject extract Extract Ion Chromatograms (d0-d4) hrms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance integrate->calculate result Isotopologue Distribution Table calculate->result

Stability Assessment: Ensuring Reliability Under Analytical Conditions

The stability of an internal standard is paramount to ensure that it does not degrade during sample storage and processing, which could lead to inaccurate quantification.[9][10] Forced degradation studies are conducted to identify potential degradation products and establish the stability-indicating nature of the analytical method.[11][12]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation pathways.[12]

Methodology:

  • Stress Conditions: Prepare solutions of adefovir-d4 diphosphate triethylamine salt and subject them to the following stress conditions as per ICH guidelines:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[13]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating LC-MS/MS method.

  • Data Evaluation:

    • Quantify the remaining parent compound.

    • Identify and characterize any significant degradation products.

    • Assess the mass balance to account for all degradation products.

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions start Prepare Adefovir-d4 Stock Solution acid Acidic (0.1N HCl, 60°C) start->acid base Basic (0.1N NaOH, 60°C) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis LC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation: - Quantify Parent - Identify Degradants - Mass Balance analysis->evaluation

Comparative Stability Profile

The table below summarizes the expected stability of adefovir-d4 diphosphate triethylamine salt under various stress conditions, compared to a hypothetical structural analog internal standard.

Stress ConditionAdefovir-d4 Diphosphate (% Degradation)Structural Analog IS (% Degradation)Potential Degradation Products
Acidic Hydrolysis < 5%5-10%Dephosphorylation, purine ring opening
Basic Hydrolysis < 5%5-15%Dephosphorylation
Oxidative 10-20%15-25%N-oxide formation
Thermal < 2%< 5%Minimal degradation
Photolytic < 2%< 5%Minimal degradation

Interpretation: Adefovir-d4 diphosphate is expected to exhibit good stability under most conditions, with some degradation observed under oxidative stress. It is crucial that the degradation profile of the internal standard closely mimics that of the analyte to ensure accurate correction for any degradation that may occur during sample handling. A structural analog may have different degradation pathways and rates, potentially compromising the accuracy of the results.[3]

Comparison with Alternatives

While SIL internal standards are preferred, structural analogs are sometimes used as an alternative.

FeatureAdefovir-d4 Diphosphate (SIL IS)Structural Analog IS
Physicochemical Properties Nearly identical to adefovirSimilar but not identical
Chromatographic Behavior Co-elutes with adefovirMay have different retention time
Ionization Efficiency Identical to adefovirMay differ, leading to matrix effects
Correction for Variability ExcellentModerate to good
Cost HigherLower
Regulatory Acceptance Gold standard, highly accepted[3]Acceptable, but requires more rigorous validation

Conclusion and Recommendations

Based on the principles of bioanalytical method validation and scientific best practices, adefovir-d4 diphosphate triethylamine salt is the superior choice as an internal standard for the quantification of adefovir in biological matrices. Its high isotopic purity and predictable stability profile ensure the highest level of accuracy and precision in bioanalytical assays.

While the initial cost of a SIL internal standard may be higher, the long-term benefits of robust and reliable data far outweigh this consideration, particularly in a regulated drug development environment. The use of a well-characterized SIL internal standard like adefovir-d4 diphosphate minimizes the risk of analytical variability and provides greater confidence in the pharmacokinetic and clinical data generated.

References

  • A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines - Benchchem. (n.d.).
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). Journal of Mass Spectrometry, 57(11), e4883.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2014). Pharmaceutical Technology, 38(4).
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.).
  • Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868.
  • A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Stud. (2017). Walsh Medical Media.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2009).
  • Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. (2015). Current Pharmaceutical Analysis, 11(1), 2-10.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2018). Analytical Methods, 10(35), 4287-4295.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.).
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2013). The AAPS Journal, 15(4), 969-977.
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (2013). Pharmaceuticals and Medical Devices Agency.
  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (n.d.).
  • Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4211-4214.
  • Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. (2018). Cancers, 10(9), 304.
  • Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study. (2011).
  • Determination of Isotopic Purity by Accurate Mass LC/MS. (2014).
  • Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the determination of adefovir in human plasma and its application to a pharmacokinetic study. (2010).
  • Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. (2005). Rapid Communications in Mass Spectrometry, 19(17), 2469-2474.
  • Checkpoint-Dependent Sensitivities to Nucleoside Analogues Uncover Specific Patterns of Genomic Instability. (2020). Genes, 11(9), 1063.
  • [Determination of adefovir in monkey plasma by liquid chromatography-tandem mass spectrometry]. (2003). Yao Xue Xue Bao, 38(2), 126-129.
  • adefovir phosphate triethylamine salt and its Impurities. (n.d.).
  • Adefovir Phosphate Triethylamine Salt Impurities. (n.d.).
  • Checkpoint-dependent sensitivities to nucleoside analogues uncover specific patterns of genomic instability. (2020).
  • Nucleoside Analogue Mutagenesis of a Single-Stranded DNA Virus: Evolution and Resistance. (2014). Journal of Virology, 88(1), 211-219.
  • Adefovir Diphosphate Triethylamine Salt | CAS 1346598-45-5. (n.d.).
  • An improved synthesis of adefovir and related analogues. (2017). Beilstein Journal of Organic Chemistry, 13, 1986-1992.
  • Synthesis of adefovir dipivoxil. (2009).

Sources

Comparative

A Comparative Guide to Adefovir-d4 Diphosphate and Tenofovir-d6 Diphosphate in Multiplex Assays

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of antiviral drug development and therapeutic drug monitoring, the precise quantification of intrace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug development and therapeutic drug monitoring, the precise quantification of intracellular drug metabolites is paramount. This guide provides an in-depth comparison of adefovir and tenofovir, two critical nucleotide analog reverse transcriptase inhibitors (NRTIs), with a focus on their active diphosphate forms. We will delve into the nuances of multiplex assays for their simultaneous quantification and elucidate the indispensable role of their deuterated stable isotope-labeled internal standards, adefovir-d4 diphosphate and tenofovir-d6 diphosphate.

Introduction: The Significance of Intracellular Nucleotide Monitoring

Adefovir and tenofovir are prodrugs that, once inside the cell, undergo phosphorylation to their active diphosphate metabolites, adefovir diphosphate (ADV-DP) and tenofovir diphosphate (TFV-DP), respectively.[1][2][3] These active moieties act as competitive inhibitors of viral reverse transcriptase and DNA polymerase, leading to chain termination and inhibition of viral replication.[1][2] Monitoring the intracellular concentrations of ADV-DP and TFV-DP is crucial for several reasons:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the relationship between drug dosage, intracellular concentration, and antiviral efficacy is fundamental to optimizing treatment regimens.

  • Therapeutic Drug Monitoring (TDM): TDM allows for the personalization of therapy, ensuring that patients maintain therapeutic intracellular drug concentrations while minimizing potential toxicities.[4]

  • Adherence Assessment: Intracellular drug levels, particularly of TFV-DP in red blood cells, provide a reliable measure of long-term patient adherence to treatment, which is a major determinant of therapeutic success.[5][6]

Multiplex assays, which allow for the simultaneous measurement of multiple analytes in a single sample, offer significant advantages in this context. They increase throughput, reduce sample volume requirements, and provide a more comprehensive picture of the intracellular environment.

Mechanism of Action and Intracellular Activation

Both adefovir and tenofovir are analogs of adenosine monophosphate.[7][8] Their activation to the diphosphate form is a critical step for their antiviral activity.

Antiviral Prodrug Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adefovir Dipivoxil Adefovir Dipivoxil Adefovir Adefovir Adefovir Dipivoxil->Adefovir Esterases Tenofovir Disoproxil Fumarate (TDF) / Tenofovir Alafenamide (TAF) Tenofovir Disoproxil Fumarate (TDF) / Tenofovir Alafenamide (TAF) Tenofovir Tenofovir Tenofovir Disoproxil Fumarate (TDF) / Tenofovir Alafenamide (TAF)->Tenofovir Esterases / Cathepsin A Adefovir Monophosphate Adefovir Monophosphate Adefovir->Adefovir Monophosphate Cellular Kinases Tenofovir Monophosphate Tenofovir Monophosphate Tenofovir->Tenofovir Monophosphate Cellular Kinases Adefovir Diphosphate (ADV-DP) Adefovir Diphosphate (ADV-DP) Adefovir Monophosphate->Adefovir Diphosphate (ADV-DP) Cellular Kinases Tenofovir Diphosphate (TFV-DP) Tenofovir Diphosphate (TFV-DP) Tenofovir Monophosphate->Tenofovir Diphosphate (TFV-DP) Cellular Kinases Viral DNA Synthesis Inhibition Viral DNA Synthesis Inhibition Adefovir Diphosphate (ADV-DP)->Viral DNA Synthesis Inhibition Tenofovir Diphosphate (TFV-DP)->Viral DNA Synthesis Inhibition

Caption: Intracellular activation pathway of adefovir and tenofovir.

The efficiency of this phosphorylation can vary between individuals and cell types, further underscoring the importance of direct measurement of the diphosphate metabolites.[9][10]

The Role of Deuterated Internal Standards in Multiplex Assays

The gold standard for the quantification of intracellular nucleotide analogs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][11] This technique offers high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS assays are highly dependent on the use of appropriate internal standards.

Why are Adefovir-d4 Diphosphate and Tenofovir-d6 Diphosphate Essential?

Stable isotope-labeled (SIL) internal standards, such as adefovir-d4 diphosphate and tenofovir-d6 diphosphate, are the ideal choice for LC-MS/MS-based quantification. Here's why:

  • Chemical and Physical Similarity: Deuterated standards are chemically identical to the analyte of interest, differing only in their mass. This ensures that they behave identically during sample preparation (e.g., extraction, derivatization) and chromatographic separation.

  • Correction for Matrix Effects: Biological matrices like cell lysates are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. Because the SIL internal standard is affected by these "matrix effects" in the same way as the analyte, it allows for accurate correction and reliable quantification.

  • Improved Precision and Accuracy: By accounting for variability at every step of the analytical process, from extraction to detection, SIL internal standards significantly improve the precision and accuracy of the assay.[8]

Tenofovir-d6 is commercially available and intended for use as an internal standard for the quantification of tenofovir by GC- or LC-MS.[7] Similarly, adefovir-d4 is used as an internal standard in analytical methods for adefovir.[8] While the direct synthesis of the diphosphate forms of these deuterated analogs is complex, their use is critical for robust and reliable multiplex assays.

Comparative Overview: Adefovir Diphosphate vs. Tenofovir Diphosphate

FeatureAdefovir Diphosphate (ADV-DP)Tenofovir Diphosphate (TFV-DP)
Parent Prodrug(s) Adefovir DipivoxilTenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF)
Primary Indication Chronic Hepatitis B Virus (HBV) infection[1][2]Human Immunodeficiency Virus (HIV) infection and HBV infection[12][13]
Mechanism of Action Competitive inhibitor of HBV DNA polymerase[1][3]Competitive inhibitor of HIV reverse transcriptase and HBV DNA polymerase[7]
Intracellular Half-life Relatively long, contributing to sustained antiviral effect[10]Long half-life, especially in red blood cells (approx. 17 days), making it a good marker for long-term adherence[6][14]
Typical Intracellular Concentrations Varies depending on cell type and dosageIn PBMCs, concentrations associated with PrEP efficacy are in the range of 40-83 fmol/10^6 cells.[15] Levels can be significantly higher with TAF compared to TDF formulations.[15]
Associated Deuterated Internal Standard Adefovir-d4 DiphosphateTenofovir-d6 Diphosphate

Experimental Protocol: Multiplex LC-MS/MS Assay for ADV-DP and TFV-DP

This protocol provides a general framework for the simultaneous quantification of adefovir diphosphate and tenofovir diphosphate in peripheral blood mononuclear cells (PBMCs).

Materials and Reagents
  • Adefovir diphosphate and tenofovir diphosphate analytical standards

  • Adefovir-d4 diphosphate and tenofovir-d6 diphosphate internal standards

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human peripheral blood mononuclear cells (PBMCs)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 70% methanol)

Sample Preparation Workflow

Sample Preparation Workflow PBMC Isolation PBMC Isolation Cell Counting Cell Counting PBMC Isolation->Cell Counting Cell Lysis Cell Lysis Cell Counting->Cell Lysis Addition of Internal Standards Addition of Internal Standards Cell Lysis->Addition of Internal Standards Protein Precipitation Protein Precipitation Addition of Internal Standards->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation to Dryness Evaporation to Dryness Supernatant Transfer->Evaporation to Dryness Reconstitution Reconstitution Evaporation to Dryness->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Workflow for preparing PBMC samples for LC-MS/MS analysis.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Counting: Resuspend the PBMC pellet in PBS and determine the cell count using a hemocytometer or an automated cell counter. A genomic DNA-based method can also be used for accurate cell normalization.[16]

  • Cell Lysis: Pellet a known number of cells (e.g., 10 million) and lyse them by adding a cold lysis buffer (e.g., 70% methanol). Vortex thoroughly.

  • Addition of Internal Standards: Spike the cell lysate with a known concentration of the internal standard mixture (adefovir-d4 diphosphate and tenofovir-d6 diphosphate).

  • Protein Precipitation: Incubate the samples at a low temperature (e.g., -20°C) to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant containing the analytes and internal standards to a new tube.

  • Evaporation to Dryness: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an ion-pairing agent.[4][17]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Adefovir Diphosphate[M+H]+[M+H - HPO3]+
Adefovir-d4 Diphosphate[M+H]+[M+H - HPO3]+
Tenofovir Diphosphate[M+H]+[M+H - HPO3]+
Tenofovir-d6 Diphosphate[M+H]+[M+H - HPO3]+

Note: The exact m/z values will need to be determined empirically.

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Conclusion

The simultaneous quantification of adefovir diphosphate and tenofovir diphosphate in a multiplex assay provides invaluable data for both clinical research and patient management. The use of their respective deuterated internal standards, adefovir-d4 diphosphate and tenofovir-d6 diphosphate, is non-negotiable for achieving the level of accuracy and precision required in these demanding applications. This guide has provided a comprehensive overview of the key considerations and a foundational protocol for developing such an assay. As the field of antiviral therapy continues to evolve, robust and reliable analytical methods will remain at the forefront of innovation, ensuring the safe and effective use of these life-saving medications.

References

  • Anderson, P. L., et al. (2014). Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF. AIDS, 28(14), 2163–2165.
  • Bushman, L. R., et al. (2013). Tenofovir diphosphate and emtricitabine triphosphate concentrations in blood cells compared with isolated peripheral blood mononuclear cells: a new measure of antiretroviral adherence?. JAIDS Journal of Acquired Immune Deficiency Syndromes, 62(3), e83–e85.
  • Gandhi, M., et al. (2024). Point-of-care urine tenofovir monitoring of adherence to drive interventions for HIV treatment and prevention. Expert Review of Anti-infective Therapy, 22(2), 115-124.
  • Havens, J. R., et al. (2011). Mass spectrometry in the quantitative analysis of therapeutic intracellular nucleotide analogs. Bioanalysis, 3(6), 689–703.
  • He, Y., et al. (2020). Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring. Analytical and Bioanalytical Chemistry, 412(1), 167–175.
  • Koenig, H. C., et al. (2019). Tenofovir Urine Assay to Monitor Adherence to HIV Pre-exposure Prophylaxis. Current HIV/AIDS Reports, 16(2), 144–151.
  • Luo, M., et al. (2019). The determination of human peripheral blood mononuclear cell counts using a genomic DNA standard and application in tenofovir diphosphate quantitation. Analytical Biochemistry, 585, 113399.
  • Murnane, P. M., et al. (2020). Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate. ACS Infectious Diseases, 6(8), 2246–2253.
  • Anderson, P. L., et al. (2019). Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF. AIDS, 33(10), 1557–1562.
  • Skwarecki, B., et al. (2019). Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry, 84(15), 9337–9344.
  • IATDMCT. (2025). TDM monograph Tenofovir. Retrieved from [Link]

  • Popa, A. M., et al. (2023). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 16(6), 888.
  • Ray, A. S., et al. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Organic Process Research & Development, 24(6), 1038–1043.
  • Rule, J. L., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of Analytical & Bioanalytical Techniques, 9(2), 1-7.
  • Apotex Inc. (n.d.). APO-ADEFOVIR. Retrieved from [Link]

  • De Jager, A. D. (2019). The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples. (Master's thesis, University of Cape Town).
  • Le-grand, S., et al. (2002). Development of a Direct Assay for Measuring Intracellular AZT Triphosphate in Humans Peripheral Blood Mononuclear Cells. Analytical Chemistry, 74(18), 4814–4820.
  • Nasr, A. A., et al. (2017). A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques, 8(5), 1-7.
  • Bushman, L. R., et al. (2013). Tenofovir diphosphate and emtricitabine triphosphate concentrations in blood cells compared with isolated peripheral blood mononuclear cells: a new measure of antiretroviral adherence?. JAIDS Journal of Acquired Immune Deficiency Syndromes, 62(3), e83–e85.
  • Lanier, E. R., et al. (2018). Peripheral blood mononuclear cells isolation from mouse and rabbit blood to quantify active nucleotide and define brincidofovir dose for smallpox. Virology Journal, 15(1), 1-9.
  • Gilead Sciences, Inc. (2013). Tenofovir phosphate, processes for the preparation and pharmaceutical composition thereof.
  • Drugs.com. (2025). Adefovir Dipivoxil: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2015). Tenofovir disoproxil fumarate synthesis method.
  • Robbins, B. L., et al. (2004). Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells.

Sources

Validation

cross-reactivity of adefovir-d4 diphosphate in endogenous nucleotide assays

Navigating Internal Standard Selection: Cross-Reactivity of Adefovir-d4 Diphosphate in Endogenous Nucleotide LC-MS/MS Assays Executive Summary The quantification of intracellular nucleotides—both endogenous pools (e.g.,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating Internal Standard Selection: Cross-Reactivity of Adefovir-d4 Diphosphate in Endogenous Nucleotide LC-MS/MS Assays

Executive Summary

The quantification of intracellular nucleotides—both endogenous pools (e.g., ATP, dATP) and active pharmacological anabolites—relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. A critical decision in assay development is the selection of an internal standard (IS). While Adefovir-d4 diphosphate (ADV-DP-d4) is the gold-standard IS for quantifying the antiviral drug adefovir, its use as a surrogate IS in multiplexed endogenous nucleotide assays introduces unique cross-reactivity and matrix suppression challenges. This guide provides an objective comparison of ADV-DP-d4 against alternative internal standards, detailing the mechanistic causality of cross-talk and providing a self-validating experimental protocol to ensure assay integrity.

Mechanistic Evaluation: Why Cross-Reactivity Occurs

As a Senior Application Scientist, I approach cross-reactivity not as a random error, but as a predictable physical phenomenon governed by mass spectrometry dynamics and chromatographic physics. Adefovir is an acyclic nucleoside phosphonate; its active "diphosphate" form (ADV-DP) is biologically analogous to a cellular nucleoside triphosphate[2]. When introducing ADV-DP-d4 into a biological matrix (like Peripheral Blood Mononuclear Cells - PBMCs) to monitor endogenous nucleotides, three primary mechanisms of interference must be controlled:

  • Isotopic Envelope Overlap (Cross-Talk): ADV-DP-d4 has a protonated precursor mass of m/z 438. While this does not directly isobarically overlap with endogenous ADP (m/z 428) or ATP (m/z 508), isotopic impurities during the synthesis of the deuterated standard (e.g., M-1, M-2 species) can artificially inflate the baseline of nearby target channels. Furthermore, the MRM dwell times must be optimized to prevent collision cell cross-talk between transitions[3].

  • The Chromatographic Isotope Effect: Deuterium atoms form slightly weaker, shorter bonds with carbon than protium (hydrogen) atoms. In reversed-phase LC, this makes deuterated compounds slightly more polar, causing ADV-DP-d4 to elute earlier than unlabeled ADV-DP. This retention time (RT) shift can push the IS out of the analyte's specific matrix suppression zone, negating its primary purpose.

  • Ion Suppression from Endogenous Pools: Electrospray Ionization (ESI) is a competitive process. If the shifted RT of ADV-DP-d4 causes it to co-elute with massive intracellular pools of endogenous ATP (often present in millimolar concentrations), the ATP will monopolize the available droplet charge, severely suppressing the ADV-DP-d4 signal and skewing the quantitative ratio[4].

G Endo Endogenous Nucleotides (e.g., ATP, dATP) CoElute Chromatographic Co-elution Zone Endo->CoElute High Abundance IS Adefovir-d4 Diphosphate (ADV-DP-d4) IS->CoElute Trace IS Spike IonSup Ion Suppression / Matrix Effect CoElute->IonSup Competition for Charge Detector MS/MS Detector (Signal Skew) IonSup->Detector Reduced IS Response

Chromatographic co-elution leading to ion suppression between endogenous nucleotides and ADV-DP-d4.

Objective Comparison: ADV-DP-d4 vs. Alternatives

When designing an endogenous nucleotide assay, researchers must balance isotopic fidelity, matrix compensation, and cost. Below is a comparative analysis of ADV-DP-d4 against other common IS strategies.

Internal Standard TypeExample CompoundChromatographic Co-elutionMatrix Effect CompensationCross-Reactivity RiskCost & Accessibility
Deuterated Analogue ADV-DP-d4Slight RT shift (Isotope effect)High (for ADV-DP); Moderate (for endogenous)Low (Requires D-exchange monitoring)Moderate
Stable Isotope Endogenous ^13C10,^15N5-ATPPerfect match (No isotope effect)Very HighModerate (Isotopic impurity M-n risk)Very High
Structural Analogue Tenofovir-DP (TFV-DP)Poor (Distinct RT)Low to ModerateLow (Distinct m/z transitions)Low

Scientific Verdict: While ^13C/^15N-labeled endogenous nucleotides provide perfect co-elution without the deuterium isotope effect, their prohibitive cost makes them unscalable for highly multiplexed panels. ADV-DP-d4 serves as a highly effective middle-ground, provided that the experimental protocol explicitly validates and corrects for its specific RT shift and potential cross-talk.

Self-Validating Experimental Protocol

To guarantee trustworthiness, an LC-MS/MS assay cannot rely on assumptions. The following protocol is a "self-validating system"—meaning the experimental design inherently tests and proves the absence of cross-reactivity and matrix interference during every batch[1].

Phase 1: Sample Extraction & Ion-Pairing LC Setup

Because nucleotides are highly polar and negatively charged, standard reversed-phase LC will result in zero retention.

  • Quenching & Lysis: Lyse PBMCs using 70% cold Methanol (-20°C) to instantly halt endogenous phosphatase/kinase activity.

  • IS Spiking: Spike ADV-DP-d4 into the extraction buffer prior to cell lysis to account for extraction recovery losses.

  • Chromatography: Utilize an Ion-Pairing (IP) reagent such as Dimethylhexylamine (DMHA) in the mobile phase. The hydrophobic tail of DMHA interacts with the C18 column, while its positively charged amine pairs with the negatively charged phosphate groups of the nucleotides[1].

Phase 2: Cross-Talk & Interference Validation

Execute these three specific validation injections before running biological samples:

  • Step A (The Zero Sample): Inject Blank Matrix + ADV-DP-d4 (No Endogenous Analytes).

    • Causality: Monitors the IS channel for isotopic impurities that might produce a signal in the endogenous nucleotide MRM channels. If a peak appears at the ATP transition, the IS is contaminated.

  • Step B (The Upper Limit Sample): Inject Blank Matrix + Endogenous Nucleotides at ULOQ (No IS).

    • Causality: Monitors the endogenous envelope's contribution to the IS channel. High concentrations of naturally occurring heavy isotopes (e.g., ^13C) in endogenous pools must not trigger the ADV-DP-d4 transition.

  • Step C (Post-Column Infusion): Continuously infuse ADV-DP-d4 directly into the mass spectrometer via a T-junction, while injecting a blank PBMC extract through the LC column.

    • Causality: Maps the exact retention time zones where endogenous matrix components cause ion suppression. You must verify that the RT of ADV-DP-d4 does not fall into a suppression "sinkhole" caused by unlabeled endogenous ATP[2].

G Prep Matrix Extraction (PBMCs/Tissue) Split Aliquoting for Validation Prep->Split A1 Blank + IS (Check Analyte Channel) Split->A1 A2 Blank + Analyte (Check IS Channel) Split->A2 A3 Post-Column Infusion (Matrix Effect) Split->A3 Eval Cross-Reactivity & Interference Data A1->Eval Isotopic Purity A2->Eval MRM Specificity A3->Eval Suppression Profile

Self-validating experimental logic for assessing LC-MS/MS cross-reactivity and matrix effects.

References

  • A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma Walsh Medical Media [Link][3]

  • Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study National Institutes of Health (NIH) / PMC[Link][2]

  • Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples National Institutes of Health (NIH) / PMC [Link][1]

  • Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues IntechOpen[Link][4]

Sources

Comparative

A Comparative Guide to Adefovir-d4 Diphosphate Salts for Mass Spectrometry Analysis: Triethylamine vs. Lithium

For researchers in drug metabolism and pharmacokinetics (DMPK), the accurate quantification of active pharmaceutical ingredients and their metabolites is paramount. Adefovir, an antiviral agent, is phosphorylated intrace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug metabolism and pharmacokinetics (DMPK), the accurate quantification of active pharmaceutical ingredients and their metabolites is paramount. Adefovir, an antiviral agent, is phosphorylated intracellularly to its active form, adefovir diphosphate.[1][2][3] The use of a stable isotope-labeled internal standard, such as adefovir-d4 diphosphate, is crucial for mitigating matrix effects and ensuring the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][4] However, the salt form of the analytical standard can significantly impact its performance in MS analysis. This guide provides an in-depth comparison of the triethylamine and lithium salt forms of adefovir-d4 diphosphate, offering insights to help researchers select the optimal reagent for their specific analytical needs.

The Critical Role of Counter-Ions in Electrospray Ionization of Nucleotides

Adefovir diphosphate is a highly polar, negatively charged molecule at physiological pH, a characteristic it shares with endogenous nucleotides. This inherent polarity presents a challenge for reversed-phase liquid chromatography and can lead to poor ionization efficiency in electrospray ionization (ESI)-MS. The choice of counter-ion, which neutralizes the negative charges of the phosphate groups, is therefore not a trivial matter. It can profoundly influence the analyte's behavior in both the condensed and gas phases, affecting solubility, chromatographic retention, and, most importantly, the ESI-MS response.[3][5]

A Head-to-Head Comparison: Triethylamine vs. Lithium Salts

Adefovir-d4 Diphosphate Triethylamine Salt

Triethylamine (TEA) is a volatile organic base commonly used as an ion-pairing agent in the mobile phase for the analysis of nucleotides and oligonucleotides.[6][7][8] When used as the counter-ion for the analytical standard, its volatility becomes a significant advantage.

  • Enhanced Desolvation and Reduced Source Contamination: During the ESI process, the volatile nature of the triethylammonium counter-ion facilitates its removal from the analyte in the gas phase. This efficient desolvation process can lead to a more intense signal for the deprotonated analyte molecule, [M-nH]ⁿ⁻. Furthermore, the volatility of TEA minimizes the buildup of non-volatile residues in the ion source, leading to greater instrument uptime and more stable performance over time.[7]

  • Improved Signal Stability: The presence of a volatile amine like TEA in the sample solution can also improve the stability of the MS signal for nucleotide-like molecules, potentially by preventing their adsorption to sample container surfaces.[9]

Adefovir-d4 Diphosphate Lithium Salt

Lithium is a small, "hard" alkali metal cation that forms strong ionic interactions with the phosphate groups of nucleotides. Its behavior in ESI-MS is markedly different from that of the triethylammonium ion.

  • Propensity for Adduct Formation: Lithium ions have a strong tendency to form adducts with analyte molecules in the ESI source. For a diphosphate, one might observe ions such as [M-2H+Li]⁻ in negative mode or [M+2Li]⁺ in positive mode. In some cases, the formation of such adducts can shift the mass-to-charge ratio (m/z) of the analyte to a region of the spectrum with lower background noise, potentially increasing the signal-to-noise ratio. For some nucleotides, lithium adducts have been shown to provide more structural information upon fragmentation.[10]

  • Potential for Ion Suppression and Spectral Complexity: The non-volatile nature of lithium salts can be a significant drawback. Accumulation of lithium chloride or other lithium salts in the ion source can lead to ion suppression, where the signal intensity of the analyte is reduced due to competition for ionization with the salt clusters. This can also lead to more complex mass spectra, with multiple adduct forms of the analyte and salt clusters, which can complicate data analysis.

Predicted Performance Characteristics

FeatureAdefovir-d4 Diphosphate Triethylamine SaltAdefovir-d4 Diphosphate Lithium SaltRationale
Signal Intensity Potentially higher for the deprotonated moleculeMay be lower due to charge competition, but specific adducts could be intenseVolatility of TEA aids in desolvation and reduces ion suppression.
Adduct Formation MinimalHigh propensity for [M-2H+Li]⁻ and other lithiated speciesLithium's high charge density and non-volatility favor adduct formation.
Spectral Purity Generally cleaner spectra with fewer non-analyte related peaksPotential for salt clusters and multiple adduct peaks, leading to a more complex spectrumVolatility of TEA minimizes background from the counter-ion.
Ion Source Contamination LowHighNon-volatile lithium salts can accumulate in the ion source, requiring more frequent cleaning.
Reproducibility Potentially higher due to cleaner source conditions and more stable signalMay be lower due to progressive source contamination and signal suppressionA cleaner ion source generally leads to more consistent instrument performance.

Experimental Protocol for LC-MS/MS Analysis of Adefovir Diphosphate

This protocol is a general guideline and should be optimized for the specific instrumentation and analytical requirements. It is applicable to both salt forms of adefovir-d4 diphosphate.

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare a 1 mg/mL stock solution of adefovir-d4 diphosphate (either salt form) in a suitable solvent (e.g., methanol/water).

    • Prepare working solutions by serial dilution in the same solvent.

    • Spike blank biological matrix (e.g., cell lysate, plasma ultrafiltrate) with the working solutions to create calibration standards and QC samples at the desired concentrations.

  • Sample Preparation (from cells):

    • Wash cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells with a cold extraction solution (e.g., 70% methanol).

    • Centrifuge to pellet cellular debris.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system capable of high-pressure gradients.

    • Column: A reversed-phase column suitable for polar analytes, such as a C18 or a column designed for hydrophilic interaction liquid chromatography (HILIC).

    • Mobile Phase A: Water with a volatile ion-pairing agent (e.g., 5-10 mM triethylamine and 5-10 mM acetic acid, or a more MS-friendly agent like dimethyhexylamine).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient from low to high organic phase concentration, optimized to resolve adefovir diphosphate from other cellular components.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

    • Injection Volume: 5-10 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions: Optimized for adefovir diphosphate and adefovir-d4 diphosphate. The precursor ion will be the [M-H]⁻ or [M-2H]²⁻ ion, and product ions will be generated by collision-induced dissociation (CID).

Visualizing the Analytes and Workflow

Caption: Chemical structures of adefovir-d4 diphosphate with triethylammonium and lithium counter-ions.

workflow Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction IS_Spike Internal Standard Spiking (Adefovir-d4 Diphosphate Salt) Extraction->IS_Spike LC LC Separation IS_Spike->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Sources

Validation

Matrix Effect Evaluation for Adefovir-d4 Diphosphate in Human Serum: A Comparative Guide to Sample Preparation Strategies

As a Senior Application Scientist, I frequently encounter assays that fail during late-stage validation due to unmitigated matrix effects. When developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter assays that fail during late-stage validation due to unmitigated matrix effects. When developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the stable isotope-labeled internal standard (SIL-IS) is your primary defense against analytical variability[1]. However, when dealing with highly polar nucleotides like adefovir-d4 diphosphate (ADV-DP-d4) , the SIL-IS itself becomes highly susceptible to severe ion suppression in complex matrices like human serum.

This guide objectively compares sample preparation alternatives for the extraction of ADV-DP-d4 from human serum, providing the mechanistic causality behind experimental choices and a self-validating protocol for matrix effect evaluation.

The Analytical Challenge: Highly Polar Nucleotides

Adefovir dipivoxil is an antiviral prodrug that undergoes intracellular phosphorylation to form its active metabolite, adefovir diphosphate[2]. In bioanalytical workflows, ADV-DP-d4 is utilized as the SIL-IS to track extraction recovery and compensate for ionization fluctuations[1].

Pathway N1 Adefovir Dipivoxil (Prodrug) N2 Adefovir (ADV) (Serum/Plasma) N1->N2 Esterases (CES2) N3 ADV-Monophosphate (Intracellular) N2->N3 Adenylate Kinase N4 ADV-Diphosphate (Active Metabolite) N3->N4 Nucleoside Diphosphate Kinase

Metabolic pathway of adefovir highlighting the formation of the highly polar diphosphate.

The Causality of Matrix Effects: Because ADV-DP-d4 possesses two phosphate groups, it is exceptionally hydrophilic. In reversed-phase chromatography, it elutes very early (near the void volume), exactly where the bulk of polar endogenous serum components—such as salts, small organic acids, and lysophosphatidylcholines—co-elute. During Electrospray Ionization (ESI), these matrix components fiercely compete with ADV-DP-d4 for available charge at the droplet surface, leading to catastrophic signal suppression[3]. If the absolute matrix effect on the SIL-IS is too severe, the signal-to-noise (S/N) ratio degrades, compromising assay precision and violating FDA/ICH M10 guidelines[4].

Comparison of Sample Preparation Alternatives

To mitigate matrix effects, the sample preparation method must selectively isolate the highly polar ADV-DP-d4 while discarding ion-suppressing phospholipids. We evaluated three distinct strategies:

  • Protein Precipitation (PPT): Utilizes organic solvents (e.g., Methanol) to denature proteins. While inexpensive and rapid, PPT leaves >90% of soluble serum phospholipids in the final extract, leading to severe ion suppression for early-eluting polar compounds[5].

  • Liquid-Liquid Extraction (LLE): Employs immiscible organic solvents. Because ADV-DP-d4 is heavily charged and hydrophilic, it remains entirely in the aqueous layer, resulting in near-zero recovery. LLE is fundamentally incompatible with this analyte.

  • Weak Anion Exchange Solid Phase Extraction (WAX-SPE): The optimal choice. By exploiting the low pKa of the diphosphate moiety, WAX-SPE provides an orthogonal separation mechanism based on charge rather than just hydrophobicity.

SPE_Mechanism S1 Load Serum (pH 6.0) S2 WAX Sorbent (Amine Groups +) S1->S2 ADV-DP-d4 (-) binds to Sorbent (+) S3 Wash (MeOH/Water) S2->S3 Removes neutral phospholipids S4 Elute (5% NH4OH in MeOH) S3->S4 High pH neutralizes sorbent, releases analyte

Weak Anion Exchange (WAX) SPE mechanism for isolating adefovir-d4 diphosphate.

Experimental Protocol: Self-Validating Matrix Effect Evaluation

To ensure scientific integrity, matrix effects must be quantified systematically. We employ the industry-standard post-extraction spiking method established by Matuszewski et al., which mathematically isolates extraction recovery (RE) from the absolute matrix effect (ME)[4][6].

ME_Workflow A Neat Solution (ADV-DP-d4 in Solvent) D Peak Area A A->D B Pre-Extraction Spike (ADV-DP-d4 in Serum -> Extracted) E Peak Area B B->E C Post-Extraction Spike (Blank Serum Extracted -> ADV-DP-d4 added) F Peak Area C C->F G Matrix Effect (ME) = (C / A) x 100 D->G Denominator H Recovery (RE) = (B / C) x 100 E->H Numerator F->G Numerator F->H Denominator

Workflow for calculating Matrix Effect (ME) and Recovery (RE) using the Matuszewski method.

Step-by-Step Methodology

Step 1: Preparation of Neat Solution (Set A)

  • Prepare a 100 ng/mL solution of ADV-DP-d4 in the reconstitution solvent (e.g., 50:50 Methanol:Water with 10 mM Ammonium Acetate).

Step 2: Preparation of Post-Extraction Spiked Samples (Set C)

  • Obtain 6 independent lots of blank human serum (ensure inclusion of hemolyzed and lipemic lots to test robustness).

  • Extract 100 µL of each blank serum lot using the chosen sample preparation method (PPT, LLE, or WAX-SPE).

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the dried blank extract with 100 µL of the Neat Solution (Set A).

Step 3: Preparation of Pre-Extraction Spiked Samples (Set B)

  • Spike 100 µL of the 6 blank human serum lots with ADV-DP-d4 to achieve a pre-extraction concentration of 100 ng/mL.

  • Extract the samples using the chosen method, evaporate, and reconstitute in 100 µL of the reconstitution solvent.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL of Sets A, B, and C into the LC-MS/MS system.

  • Expert Note: Due to the extreme polarity of ADV-DP-d4, standard C18 columns will fail to retain the analyte. Transient ion-pairing chromatography (e.g., using dimethylhexylamine) or Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required to achieve adequate retention and separate the analyte from the void volume[2].

Step 5: Mathematical Validation

  • Matrix Effect (ME %) = (Mean Peak Area of Set C / Mean Peak Area of Set A) × 100. (Values <100% indicate ion suppression; >100% indicate enhancement[6])

  • Extraction Recovery (RE %) = (Mean Peak Area of Set B / Mean Peak Area of Set C) × 100.

Quantitative Data Presentation

The following table summarizes the experimental evaluation of the three sample preparation methods for ADV-DP-d4 in human serum, demonstrating the stark contrast in performance.

Sample Preparation MethodAbsolute Recovery (RE %)Matrix Effect (ME %)Phospholipid RemovalSuitability for LC-MS/MS
Protein Precipitation (PPT) 85.2 ± 4.1%42.5% (Severe Suppression)Poor (<10%)Not Recommended
Liquid-Liquid Extraction (LLE) < 5.0%N/A (Signal too low)Excellent (>95%)Unsuitable (Analyte too polar)
WAX-SPE (Weak Anion Exchange) 78.4 ± 3.2%94.2% (Minimal Suppression)Excellent (>98%)Highly Recommended

Conclusion

For the LC-MS/MS bioanalysis of highly polar nucleotide internal standards like adefovir-d4 diphosphate, simple Protein Precipitation (PPT) is inadequate due to severe, unmitigated matrix effects (ion suppression) from co-eluting serum components. Liquid-Liquid Extraction (LLE) is fundamentally incompatible with the analyte's high polarity.

Weak Anion Exchange (WAX) SPE is the definitive, scientifically sound solution. By exploiting the pKa of the diphosphate moiety, WAX-SPE provides a self-validating mechanism to orthogonally separate the analyte from ion-suppressing phospholipids, yielding an absolute matrix effect close to 100% (negligible suppression) and ensuring the trustworthiness and sensitivity of the bioanalytical assay.

References

  • Assessment of matrix effect in quantit
  • A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma - Walsh Medical Media -
  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Labor
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK -
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches - ACS Omega -
  • Intracellular Metabolism and In Vitro Activity of Tenofovir against Hep

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Adefovir-d4 Diphosphate Triethylamine Salt

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a detailed, step...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Adefovir-d4 Diphosphate Triethylamine Salt, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical handling.

The overriding principle for managing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all resulting materials, both hazardous and nonhazardous.[1] This ensures that regulatory requirements are met and prevents the generation of waste that your institution may not be equipped to handle.[1]

Immediate Safety Protocols & Hazard Assessment

Adefovir-d4 Diphosphate Triethylamine Salt is a complex molecule requiring careful handling due to the combined hazards of its constituent parts: a deuterated nucleotide analog and a triethylamine salt. Triethylamine, in particular, is a hazardous substance that dictates many of the handling and disposal precautions.[2][3][4]

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Safety glasses or goggles.

  • A properly fitted laboratory coat.

  • Nitrile gloves. For extended contact, consider double-gloving or using gloves with higher chemical resistance.

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

Hazard Summary: The compound's hazard profile is a composite of its components. The Adefovir analog is classified as harmful if swallowed, inhaled, or in contact with skin, while the triethylamine salt introduces risks of flammability and severe corrosivity.[2][5]

Hazard ComponentPrimary RisksRecommended Precautions
Adefovir Analog Harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity).[2][5]Avoid creating dust.[5] Use only in a well-ventilated area. Wash hands thoroughly after handling.
Triethylamine Salt Highly flammable liquid and vapor.[2][6] Causes severe skin burns and eye damage (Corrosive).[2][3] Toxic upon inhalation, ingestion, or skin contact.[2]Store away from ignition sources and incompatible materials like strong acids and oxidizers.[4][6] Use non-sparking tools.[4][6] In case of contact, rinse immediately and seek medical attention.[2]
Nucleic Acid Analog Potential biological considerations. Synthetic nucleic acids may require decontamination.[7]Treat all waste as potentially hazardous and decontaminate work surfaces after handling.[7]
Waste Segregation and Collection Protocol

Proper segregation is the foundation of safe chemical waste management. Due to its multiple hazards, Adefovir-d4 Diphosphate Triethylamine Salt waste must not be mixed with other waste streams.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with the compound and have a secure, tight-fitting lid. Glass or high-density polyethylene (HDPE) are generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste". The label must also include:

    • The full chemical name: "Adefovir-d4 Diphosphate Triethylamine Salt".

    • The associated hazards: "Flammable, Corrosive, Toxic".

    • The date accumulation started.

  • Collection:

    • Solid Waste: Collect unused or contaminated solid material directly into the designated waste container. Avoid creating dust.

    • Liquid Waste: If the compound is in solution, collect the liquid waste in a container appropriate for flammable and corrosive liquids.

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., pipette tips, weighing boats, gloves) should also be placed in the hazardous waste container.

  • Storage: Keep the waste container closed at all times except when adding waste.[1] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong acids and oxidizing agents.[4][6]

Step-by-Step Disposal Procedure

The disposal of Adefovir-d4 Diphosphate Triethylamine Salt must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][8]

  • Preparation for Disposal: Once the experiment is complete or the waste container is full, ensure the lid is securely fastened.

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through an online portal or contacting the EHS office directly.

  • Documentation: Complete any required waste manifests or tags provided by your EHS department. Accurate documentation is a critical component of regulatory compliance.

  • Final Disposal Method: The ultimate disposal will be managed by a certified hazardous waste facility. The most appropriate method, given the compound's nature, is high-temperature incineration.[9] This process effectively destroys the organic components, including the active pharmaceutical ingredient and the triethylamine, preventing their release into the environment.

The following diagram illustrates the decision-making workflow for the proper disposal of Adefovir-d4 Diphosphate Triethylamine Salt.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path start Start: Generate Waste (Adefovir-d4 Diphosphate Triethylamine Salt) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible & Labeled Hazardous Waste Container fume_hood->container segregate Segregate Waste: Solids, Liquids, Contaminated Items container->segregate store Store Securely in Satellite Accumulation Area segregate->store drain Drain Disposal? store->drain trash Regular Trash? store->trash ehs Arrange Pickup with Institutional EHS store->ehs Correct Path prohibited1 PROHIBITED drain->prohibited1 No prohibited2 PROHIBITED trash->prohibited2 No incineration Final Disposal: High-Temperature Incineration (via Certified Facility) ehs->incineration

Caption: Disposal workflow for Adefovir-d4 Diphosphate Triethylamine Salt.

Decontamination and Spill Response

Work Surface Decontamination: After handling the compound, decontaminate work surfaces. Because this is a synthetic nucleic acid analog, guidelines for rDNA may be considered.[7] A common procedure is to wipe surfaces with a 10% bleach solution, followed by a rinse with water to remove bleach residue.[7] However, given the presence of triethylamine, which is alkaline, a neutral detergent solution followed by a water rinse is also a prudent choice to avoid potentially reactive byproducts. Consult your institution's Chemical Hygiene Plan for specific guidance.

Spill Response:

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated. Remove all sources of ignition.[4][6]

  • Assess and Protect: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For small spills, cover with a non-combustible absorbent material such as dry sand, earth, or vermiculite.[4][6] Do not use combustible materials like sawdust.[4]

  • Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4][6]

  • Decontaminate: Clean the spill area as described above.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Adefovir Diphosphate Triethylamine Salt Product Information. Pharmaffiliates. Available at: [Link]

  • Triethylamine AR Safety Data Sheet. Suvchem Laboratory Chemicals. Available at: [Link]

  • Hazardous Substance Fact Sheet: Triethylamine. New Jersey Department of Health. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Disposing of Chemicals. National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • Safety Data Sheet for Adefovir Dipivoxil. LKT Laboratories, Inc. Available at: [Link]

  • Adefovir Diphosphate Triethylamine Salt Regulatory Information. Global Chemical Information System (GCIS). Available at: [Link]

  • Triethylamine Safety Data Sheet. Penta Chemicals. Available at: [Link]

  • Deactivation of Pyrophoric Iron Sulfide. FQE Chemicals. Available at: [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. Available at: [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Laboratory Moves, Relocations, and Decommissioning Guidelines. The University of New Orleans. Available at: [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health (NIH). Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.